Product packaging for Calcium;3-amino-4-hydroxy-4-oxobutanoate(Cat. No.:)

Calcium;3-amino-4-hydroxy-4-oxobutanoate

Cat. No.: B14060207
M. Wt: 304.27 g/mol
InChI Key: VAFAEQCKZBKRLZ-UHFFFAOYSA-L
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Description

Calcium;3-amino-4-hydroxy-4-oxobutanoate is a useful research compound. Its molecular formula is C8H12CaN2O8 and its molecular weight is 304.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12CaN2O8 B14060207 Calcium;3-amino-4-hydroxy-4-oxobutanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12CaN2O8

Molecular Weight

304.27 g/mol

IUPAC Name

calcium;3-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

VAFAEQCKZBKRLZ-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Ca+2]

Origin of Product

United States

Nomenclature, Stereochemistry, and Advanced Structural Elucidation of Calcium Aspartate Complexes

Definitive IUPAC Naming and Stereoisomeric Forms of Calcium Aspartate

Understanding the precise nomenclature and stereochemistry is fundamental to discussing the compound's role in chemistry and biology.

The compound is identified through several nomenclature systems. The definitive name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is calcium;(2S)-2-aminobutanedioate. nih.govwbcil.com This systematic name precisely describes the molecular structure: a calcium ion associated with the conjugate base of (2S)-2-aminobutanedioic acid (L-aspartic acid).

The compound is also known by numerous synonyms and identifiers, which are cataloged in various chemical databases. These are essential for comprehensively searching the scientific literature.

Interactive Table 1: Nomenclature and Identifiers for Calcium L-Aspartate

Identifier TypeValue
IUPAC Name calcium;(2S)-2-aminobutanedioate nih.govwbcil.com
Synonyms Calcium L-aspartate, L-Aspartic acid calcium salt, Aspartate calcium nih.govwbcil.comkrishnachemical.net
Molecular Formula C4H5CaNO4 nih.govwbcil.comkrishnachemical.net
CAS Number 21059-46-1 nih.gov
PubChem CID 30465 nih.govwbcil.com
ChEBI ID CHEBI:31337 nih.gov

Stereoisomers are molecules with the same formula and connectivity but different spatial arrangements of atoms. wikipedia.org The designation "(2S)" in the IUPAC name refers to the specific stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of the aspartate ligand. This configuration corresponds to the L-enantiomer (L-aspartic acid), which is the form predominantly found in nature. guidechem.comwikipedia.orgwikipedia.org

The biological significance of this specific stereoisomer is profound. L-aspartic acid is one of the 20 common proteinogenic amino acids, serving as a fundamental building block for protein synthesis in all known living organisms. solubilityofthings.comcreative-peptides.com Its specific three-dimensional shape is critical for the proper folding and function of proteins. arizona.edu Beyond its role in protein structure, L-aspartic acid is a key metabolite in several crucial biochemical pathways, including the urea (B33335) cycle and the citric acid cycle. wikipedia.org It also functions as an excitatory neurotransmitter in the central nervous system, playing a vital role in signal transmission between neurons. solubilityofthings.comthinkdochemicals.com

In contrast, the (2R)-isomer, or D-aspartic acid, is not used for protein synthesis in most organisms but plays distinct roles, such as acting as a neuromodulator. wikipedia.orgwikipedia.org The stereospecificity of biological systems means that enzymes and receptors can readily distinguish between L- and D-enantiomers, leading to vastly different biological effects. Therefore, the (2S)-stereochemistry of calcium aspartate is crucial, as it dictates its recognition and utilization in biological processes.

Advanced Spectroscopic Characterization Techniques for Calcium Aspartate and Its Coordination Complexes

The interaction between the calcium ion and the aspartate ligand creates a coordination complex. truman.edu Elucidating the precise structure of this complex in both solid and solution states requires sophisticated analytical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei (such as ¹H, ¹³C, and ⁴³Ca). rsc.org When a metal ion like calcium binds to a ligand like aspartate, it perturbs the electron density around the ligand's atoms. This perturbation causes measurable changes in the NMR signals, known as chemical shifts, which can be used to identify the binding sites and analyze the conformational changes in the molecule. researchgate.netnih.gov Both solution and solid-state NMR techniques are employed to study these complexes, with solid-state methods like Magic-Angle Spinning (MAS) being essential for characterizing solid materials and overcoming signal broadening issues. rsc.orgrsc.org

¹H (proton) and ¹³C NMR are fundamental techniques for the characterization of organometallic and coordination complexes. libretexts.orgmdpi.com In the context of calcium aspartate, these methods provide a "structural fingerprint" by mapping the chemical environment of each hydrogen and carbon atom.

Studies on L-aspartic acid complexes with various metal ions have shown that coordination primarily occurs through the oxygen atoms of the carboxylate groups. researchgate.net This interaction leads to distinct changes in the chemical shifts of nearby nuclei. For instance, the ¹H NMR signal for the α-proton (the proton on the same carbon as the amino group) and the ¹³C NMR signals for the carboxylate carbons are particularly sensitive to metal binding. researchgate.netresearchgate.net By comparing the NMR spectra of free L-aspartic acid with that of the calcium-aspartate complex, researchers can pinpoint the sites of metal coordination. researchgate.net

Interactive Table 2: Representative NMR Chemical Shift Changes in L-Aspartic Acid Upon Metal Coordination

NucleusAtom PositionTypical Chemical Shift (ppm) in Free Ligand (D₂O, pH 7.4)Change upon Metal Coordination
¹H α-H~3.89 bmrb.ioShift observed, indicating change in electronic environment researchgate.net
¹H β-H~2.70 - 2.79 bmrb.ioShift observed, indicating change in electronic environment researchgate.net
¹³C α-C~54.9 bmrb.ioDownfield shift indicates lower electron density researchgate.net
¹³C β-C~39.2 bmrb.ioMinor shifts often observed
¹³C Carboxyl (C=O)~177 - 180 bmrb.ioSignificant shifts confirm coordination via carboxylate groups researchgate.netresearchgate.net

Note: Specific shift values can vary based on solvent, pH, temperature, and the specific metal ion.

While one-dimensional (1D) NMR provides valuable information, multidimensional NMR experiments offer deeper insights into the complex's structure and dynamics. Two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the aspartate ligand. bmrb.io

More advanced techniques can directly probe the spatial relationship between the metal and the ligand. For example, Heteronuclear Correlation (HetCor) experiments can correlate the NMR signals of two different types of nuclei, such as ¹H and ⁴³Ca. Recent studies have successfully used 2D ¹H–⁴³Ca HetCor spectra to investigate calcium-aspartate interactions in frozen solutions. nih.govacs.org This method provides direct evidence of the proximity between specific protons on the aspartate molecule and the calcium ion, offering unambiguous proof of the binding sites and helping to define the three-dimensional structure of the coordination sphere. acs.org Such advanced NMR methods are indispensable for a complete molecular-level characterization of the ligand-metal interactions in calcium aspartate complexes.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of calcium aspartate complexes. nih.gov These techniques measure the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and the local chemical environment. researchgate.net For calcium aspartate, spectroscopy is particularly useful for characterizing the coordination between the calcium ion and the aspartate ligand by analyzing shifts in the vibrational frequencies of the key functional groups. researchgate.netresearchgate.net While infrared spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of light, providing complementary information, as some vibrational modes may be active in one technique but not the other. nih.gov

The interaction between calcium and aspartic acid is primarily observed through changes in the vibrational bands of the carboxylate (COO⁻) and amino (NH₂) groups. researchgate.net In the solid state, free aspartic acid exists as a zwitterion (⁺NH₃-CH(CH₂-COO⁻)-COOH), and its spectrum is characterized by vibrations of the protonated amino group (NH₃⁺) and the carboxylate group. pmf.unsa.ba Upon chelation with Ca²⁺, significant shifts in these bands occur, providing direct evidence of coordination.

The carboxylate group has two characteristic stretching vibrations: the asymmetric stretch (νₐₛ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). In free aspartate, these bands appear in the regions of 1550-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively. researchgate.net911metallurgist.comakgec.ac.in The positions of these bands, and the separation between them (Δν = νₐₛ - νₛ), are highly sensitive to the coordination mode. researchgate.net Different coordination modes such as unidentate, bidentate chelating, and bridging can be distinguished based on the value of Δν. 911metallurgist.com For instance, studies on various calcium carboxylates have identified specific vibrational peaks corresponding to different binding fashions: bidentate (~1540 cm⁻¹), bridging (~1550 cm⁻¹), and unidentate (~1570 cm⁻¹). 911metallurgist.com

The amino group vibrations are also affected by coordination. In the zwitterionic form of free aspartic acid, broad bands corresponding to the NH₃⁺ group are observed. researchgate.netpmf.unsa.ba Upon complexation with a metal ion, these bands can shift, diminish, or disappear, indicating the involvement of the amino group in the coordination sphere. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Functional Groups in Aspartic Acid and its Calcium Complexes
Functional GroupVibrational ModeApproximate Wavenumber (Free Aspartic Acid)Approximate Wavenumber (Calcium Aspartate Complex)Interpretation of Shift
Carboxylate (COO⁻)Asymmetric Stretch (νₐₛ)~1590-1620 researchgate.net~1540-1585 researchgate.netresearchgate.netShift indicates coordination of the carboxylate group to the Ca²⁺ ion. The exact position can infer the coordination mode (unidentate, bidentate, bridging). 911metallurgist.com
Carboxylate (COO⁻)Symmetric Stretch (νₛ)~1400-1418 akgec.ac.in~1400-1426 researchgate.netChanges in this band, along with νₐₛ, confirm carboxylate involvement in metal binding.
Protonated Amino (NH₃⁺)Asymmetric Bending~1509 pmf.unsa.baShifted or broadenedIndicates interaction of the amino group with the calcium ion or changes in the hydrogen bonding network upon complexation. researchgate.net
Protonated Amino (NH₃⁺)Rocking~989-1247 pmf.unsa.baShifted or broadenedPerturbation of these modes suggests a change in the local environment of the amino group due to chelation.

Aspartic acid is known to play a significant role in biomineralization, where it can influence the nucleation, growth, and polymorphic outcome of inorganic crystals like calcium carbonate and calcium phosphate (B84403). pmf.unsa.ba Vibrational spectroscopy is a key analytical tool for identifying the specific polymorphs formed in these composite materials. umass.edunih.gov

Calcium carbonate exists in three main anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. nih.gov Each polymorph has a distinct crystal structure, which gives rise to a unique vibrational spectrum, allowing for their unambiguous identification and quantification in mixtures. umass.edursc.orgnih.gov For example, the out-of-plane bend (ν₂) and in-plane bend (ν₄) of the carbonate ion are particularly useful for discrimination. umass.eduactachemscand.org Research has shown that poly(aspartate) can promote the formation of aragonite over the more thermodynamically stable calcite. elsevierpure.com

Similarly, various calcium phosphate phases, such as amorphous calcium phosphate (ACP), octacalcium phosphate (OCP), and hydroxyapatite (B223615) (HAp), can be distinguished using FTIR and Raman spectroscopy. nih.gov The symmetric stretching mode (ν₁) of the phosphate group gives rise to a very strong Raman band near 960 cm⁻¹, while other phosphate vibrational modes (ν₂, ν₃, ν₄) also provide characteristic signatures for each phase. nih.gov

Table 2: Characteristic Infrared Absorption Bands (cm⁻¹) for the Identification of Calcium Carbonate Polymorphs
Polymorphν₂ (out-of-plane bend)ν₄ (in-plane bend)Other Characteristic Bands
Calcite~876~713~1430 researchgate.net
Aragonite~854~700, ~713Splitting of ν₃ and ν₄ modes due to lower site symmetry. actachemscand.org
Vaterite~873~745Broad absorption bands compared to calcite and aragonite. rsc.orgnih.gov

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Atomic-Resolution Structure Determination

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the three-dimensional atomic structure of crystalline solids like calcium aspartate. Powder XRD (PXRD) is used to identify crystalline phases and assess sample purity by comparing the resulting diffraction pattern—a "fingerprint" of the material—to databases. nih.govjkdhs.org For a complete, atomic-resolution structure, single-crystal X-ray crystallography is the gold standard, providing precise information on bond lengths, coordination geometries, and intermolecular interactions. researchgate.net

Single-crystal X-ray analysis reveals the precise coordination environment of the calcium ion. wikipedia.org In complexes with amino acids, Ca²⁺ overwhelmingly prefers to bind to oxygen atoms, particularly from carboxylate groups. 911metallurgist.comnih.gov The number of atoms directly bonded to the central calcium ion is known as the coordination number, which for Ca²⁺ is commonly 6 or 7, though other values are possible. nih.gov This leads to various coordination geometries, such as octahedral or pentagonal bipyramidal. libretexts.org

The aspartate ligand can coordinate to the calcium ion in several ways. The carboxylate groups can act as monodentate ligands (binding through one oxygen) or, more commonly, as bidentate ligands (binding through both oxygens). nih.gov This bidentate interaction can be either chelating (binding to a single metal center) or bridging (linking two different metal centers). Analysis of protein and small-molecule crystal structures shows typical Ca-O(carboxylate) bond distances in the range of 2.3 to 2.5 Å (0.23 to 0.25 nm). nih.govnih.gov The amino group's nitrogen atom can also participate in coordination, with typical Ca-N distances being longer and indicating weaker bonds compared to Ca-O interactions. researchgate.net

Table 3: Typical Coordination Parameters for Calcium in Carboxylate Complexes
ParameterTypical Value/DescriptionReference
Coordination Number6 or 7 nih.gov
Common GeometriesOctahedral, Pentagonal Bipyramidal (often distorted) libretexts.org
Primary Ligating AtomsOxygen (from carboxylate and water) 911metallurgist.com
Ca-O Bond Distance2.3 - 2.5 Å nih.govnih.gov
Carboxylate Coordination ModeMonodentate, Bidentate (chelating or bridging) nih.gov

Beyond the immediate coordination sphere of the calcium ion, crystallography elucidates how the individual complex units are arranged in the crystal lattice. nih.gov This crystal packing is governed by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. bohrium.comrsc.org

In the crystal structure of calcium aspartate, extensive hydrogen bonding is expected. The protonated amino group (⁺NH₃) is an excellent hydrogen bond donor, while the oxygen atoms of the carboxylate groups are effective acceptors. pmf.unsa.ba These interactions link adjacent calcium aspartate units, often incorporating water molecules of crystallization, to build a stable, three-dimensional supramolecular architecture. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid, such as stability and solubility.

Mass Spectrometry (MS) and Hyphenated Techniques for Stoichiometry and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and stoichiometry of complexes and for elucidating their structure through fragmentation analysis. uvic.ca Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes like calcium aspartate, as it can transfer ions from solution to the gas phase with minimal decomposition. uvic.ca

The mass spectrum of calcium aspartate would confirm its stoichiometry by showing a parent ion corresponding to the mass-to-charge ratio (m/z) of a calcium-aspartate adduct, such as [Ca(C₄H₆NO₄)]⁺ (calcium coordinated to a deprotonated aspartate). By coupling MS with tandem mass spectrometry (MS/MS), one can isolate a specific parent ion, induce fragmentation through collision-activated dissociation (CAD), and analyze the resulting fragment ions. acs.orgnih.gov

The fragmentation pathways of calcium-aspartate complexes provide structural insights. Fragmentation of protonated aspartic acid itself is known to proceed via the neutral loss of water and carbon monoxide (a combined loss of 46 Da) to yield a characteristic fragment ion at m/z 88. nih.gov In peptide fragmentation, a phenomenon known as the "aspartic acid effect" is observed, where cleavage of the peptide backbone readily occurs at the C-terminal side of aspartic acid residues. researchgate.net In the calcium complex, fragmentation would likely involve the dissociation of the ligand from the metal ion and subsequent fragmentation of the aspartate molecule, with the fragmentation pattern being influenced by the presence of the calcium ion. acs.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique that allows for the analysis of non-volatile and thermally fragile molecules, making it highly suitable for studying noncovalent interactions in solution and transferring them to the gas phase for detection. springernature.com In the context of Calcium;3-amino-4-hydroxy-4-oxobutanoate, ESI-MS is instrumental in determining the stoichiometry and distribution of different complex species present in a sample.

The technique can identify various associations between the calcium cation (Ca²⁺) and the aspartate anion (Asp⁻). When a solution containing calcium and aspartate is analyzed, ESI-MS can detect a range of species, providing direct evidence for the formation of metal-ligand complexes. mdpi.comnih.gov Studies on similar calcium-ligand systems have shown the formation of singly and doubly charged complexes with diverse stoichiometries. nih.gov For calcium aspartate, the expected species would include the singly charged 1:1 complex [Ca(Asp)]⁺, as well as potentially higher-order aggregates or species involving counter-ions, depending on the solution conditions. nih.gov The relative intensities of the peaks corresponding to these different species in the mass spectrum provide insights into their stability and abundance.

Table 1: Potential Calcium Aspartate Species Detectable by ESI-MS

SpeciesFormulaCharge StateDescription
1:1 Complex[Ca(C₄H₆NO₄)]⁺+1A single calcium ion complexed with a single, singly deprotonated aspartate ligand.
1:2 Complex[Ca(C₄H₅NO₄)₂]²⁻-2A single calcium ion complexed with two, doubly deprotonated aspartate ligands. This is less likely to be observed in positive ion mode.
Protonated Ligand[C₄H₇NO₄ + H]⁺+1The free aspartic acid molecule, protonated.
High-Resolution Mass Spectrometry for Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of a compound. nih.gov Techniques like Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with precision in the parts-per-million (ppm) range. nih.gov

For calcium aspartate complexes, HRMS confirms the identity of species detected by conventional MS. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed elemental formula, researchers can validate the composition of the complex. nih.govnih.gov This high mass accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobars). nih.gov For example, HRMS can easily distinguish a calcium-containing peptide or complex from one without, due to the specific mass defect of calcium. nih.gov This capability is crucial for confirming the presence of calcium and verifying the integrity of the aspartate ligand within the detected complex.

Table 2: Theoretical vs. High-Resolution Mass Data for [Ca(Asp)]⁺

SpeciesElemental FormulaTheoretical Monoisotopic Mass (Da)Potential Measured Mass (Da)Mass Accuracy (ppm)
[Ca(Asp)]⁺C₄H₆NO₄Ca172.9856172.9851-2.9

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Structure and Chiral Properties

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are valuable tools for probing the electronic structure of molecules and the chirality of their environment. springernature.com Aspartic acid, being a chiral molecule, is CD-active. The interaction with a calcium ion can induce conformational changes and alter the electronic environment of the chromophores within the molecule, leading to changes in both UV-Vis and CD spectra.

The primary chromophore in aspartic acid relevant to far-UV spectroscopy (below 250 nm) is the peptide bond-like structure of the amino acid, specifically the carboxyl groups. springernature.comcreative-proteomics.com The binding of Ca²⁺ to the carboxylate groups is expected to cause shifts in the n→π* and π→π* electronic transitions. While these changes might result in only minor variations in the UV-Vis absorption spectrum, they can produce significant changes in the CD spectrum, which is highly sensitive to the molecule's three-dimensional structure. mdpi.comnih.gov The far-UV CD spectrum, in particular, reflects the conformation of the aspartate backbone and how it is perturbed upon chelation with the calcium ion. creative-proteomics.com Analysis of the CD spectra can therefore provide information on the nature of the coordination and the resulting geometry of the calcium-aspartate complex in solution. nih.gov

Advanced Microscopy for Morphological and Surface Analysis of Calcium Aspartate Aggregates and Composites

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Topography and Elemental Mapping

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography of materials at the micro- and nanoscale. nih.govresearchgate.net For calcium aspartate aggregates or composites, SEM can provide detailed images of particle size, shape, and surface texture. researchgate.net It can reveal whether the material consists of well-defined crystals, amorphous particles, or a combination thereof, and how these components are distributed. researchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample surface. nih.gov As the electron beam of the SEM scans the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. nih.gov This allows for the creation of elemental maps, which overlay the SEM image to show the spatial distribution of calcium, carbon, oxygen, and nitrogen. This combined approach is invaluable for confirming the composition of the aggregates and assessing the homogeneity of calcium aspartate within a composite material.

Table 3: Representative EDX Elemental Analysis Data for a Calcium Aspartate Sample

ElementSymbolEnergy (keV)Weight %Atomic %
CarbonC0.27727.9233.33
NitrogenN0.3928.148.33
OxygenO0.52537.2033.33
CalciumCa3.69126.749.52

Note: Data is theoretical, based on the stoichiometry of anhydrous calcium aspartate, and serves as an illustrative example.

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the visualization of surfaces at the nanometer and even angstrom scale. nih.gov It operates by scanning a sharp probe attached to a cantilever across the sample surface, reconstructing a three-dimensional topographical map based on the forces between the tip and the surface. mdpi.com

For calcium aspartate aggregates, AFM can reveal fine details of the surface morphology, such as nanoscale roughness, grain boundaries, and the structure of molecular assemblies. nih.govresearchgate.net Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the study of samples in their native environment. nih.gov This capability is particularly useful for observing the early stages of aggregation or the interaction of calcium aspartate with surfaces in a solution, providing insights into crystal growth mechanisms and surface dynamics at the single-molecule level. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. analyzetest.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. analyzetest.com

For calcium aspartate, XPS can quantitatively determine the surface concentrations of Ca, C, N, and O. rsc.org More importantly, it can provide information on their chemical states. For example, high-resolution scans of the C 1s region can differentiate between carbon atoms in the carboxylate group (-COO⁻) and those in the aliphatic backbone. Similarly, the Ca 2p spectrum confirms the presence of calcium and its oxidation state. xpsfitting.comthermofisher.com This makes XPS a powerful tool for verifying the chemical integrity of the calcium aspartate complex at the surface of aggregates or composites and for detecting any surface contamination or chemical changes due to environmental exposure. researchgate.net

Table 4: Expected Core-Level Binding Energies in XPS for Calcium Aspartate

ElementCore LevelExpected Binding Energy (eV)Chemical State Information
Ca2p₃/₂~347.0Confirms Ca²⁺ state.
O1s~531.5Associated with the carboxylate group (COO⁻).
N1s~400.0Associated with the amine group (NH₂).
C1s~288.0Carboxylate carbon (O=C-O).
C1s~285.0Aliphatic and C-N carbons.

Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

Synthetic Methodologies and Mechanistic Investigations of Calcium Aspartate Formation

Chemical Synthesis Routes for Calcium Aspartate and Related Aspartate Derivatives

The direct chemical synthesis of calcium aspartate from fundamental precursors remains a primary focus of research, with various methods developed to ensure high purity and yield. These routes typically involve the reaction of aspartic acid with a suitable calcium source.

Synthesis from Aspartic Acid and Calcium Hydroxide (B78521)/Salts

The most common chemical synthesis of calcium aspartate involves a neutralization reaction between aspartic acid and a calcium salt, typically calcium hydroxide or calcium carbonate. In one established method, calcium hydroxide and aspartic acid are mixed in a specific mass ratio, dissolved in distilled water, and heated to facilitate the reaction. google.com The resulting product is then filtered, concentrated, crystallized, and dried to obtain calcium aspartate powder. google.com

Alternative methods have also been developed, including low-temperature, solid-phase synthesis. This technique involves mixing aspartic acid powder and calcium carbonate powder in a 2:1 molar ratio with a controlled amount of distilled water (20-40% water content). google.com The reaction proceeds by heating the mixture at a relatively low temperature (50-100°C) while simultaneously drying it to yield the final product. google.com Another innovative approach utilizes the energy generated from a significant temperature differential to drive the reaction. In this process, a suspension of L-aspartic acid and calcium hydroxide is reacted in liquid nitrogen (-196°C) and then thawed at 20-80°C, which is reported to greatly enhance the yield and purity. google.com

The chelation of calcium with aspartic acid is a key feature of these syntheses, forming a complex where the calcium ion is bonded to the amino acid. patsnap.com This process enhances the bioavailability of calcium compared to non-chelated forms like calcium carbonate. patsnap.com

Exploration of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high-purity calcium aspartate suitable for various applications. Key parameters that are manipulated include temperature, pH, reactant ratios, and reaction time.

For the reaction involving calcium hydroxide and aspartic acid, stirring and heating the mixture to a temperature range of 65-85°C is recommended. google.com Maintaining the pH between 8 and 9 for a duration of 20-30 minutes has been shown to produce high-quality calcium aspartate with a purity of 99.2%. google.com Another protocol specifies a reaction temperature of 75-85°C for 1.5 to 2.5 hours, followed by a lengthy standing period of 10-18 hours before filtration and spray drying, achieving a yield of 99.50%. google.com The ratio of reactants and the amount of water used as a solvent are also critical variables. One method specifies a mass ratio of calcium hydroxide to aspartic acid of 3:10, with the amount of distilled water being 10 times the mass of the reactant mixture. google.com

The following table summarizes various reaction conditions explored for the synthesis of calcium aspartate:

Calcium SourceAspartic Acid SourceMolar/Mass RatioTemperature (°C)pHReaction TimeReported Yield/PurityReference
Calcium HydroxideAspartic Acid3:10 (mass)65-858-920-30 min99.2% Purity google.com
Calcium CarbonateAspartic Acid1:2 (molar)50-100Not specifiedNot specified (reaction occurs during drying)Not specified google.com
Calcium HydroxideL-Aspartic Acid1.0-2.0 : 1.60-3.60 (mass)-196 then 20-805-71-80 minHigh google.com
Calcium CarbonateL-Aspartic Acid0.4-0.5 : 0.9-1.1 (parts by weight)75-85Not specified1.5-2.5 hours99.50% Yield google.com

Biomimetic and Bio-inspired Approaches to Calcium Aspartate Composites and Intercalation Compounds

Nature provides sophisticated examples of organic-inorganic composite materials, inspiring laboratory synthesis of novel materials involving calcium and aspartate. These biomimetic approaches aim to replicate the processes of biomineralization to create materials with unique properties.

Synthesis of Amorphous Calcium Carbonate-Aspartate Composites

Aspartic acid is known to play a significant role in biomineralization, particularly in controlling the crystal growth and polymorphs of calcium carbonate. u-tokyo.ac.jpresearchgate.netlmu.de It can inhibit the formation of crystalline calcite and promote the formation of vaterite and amorphous calcium carbonate (ACC). researchgate.netlmu.de This has led to the development of methods to synthesize stable ACC-aspartate composites.

A novel approach involves using a highly concentrated solution of calcium aspartate. u-tokyo.ac.jp In this method, methanol (B129727) is added to the calcium aspartate solution, causing a white precipitate to form, which then transforms into a highly viscous liquid. u-tokyo.ac.jp Bubbling carbon dioxide through an aqueous solution of this liquid results in a whitish suspension that, upon drying, yields a transparent and amorphous solid composite of ACC and aspartic acid. u-tokyo.ac.jp Spectroscopic analysis confirms the presence of carbonate ions and shows that the material remains in an amorphous state for extended periods. u-tokyo.ac.jp This demonstrates that a small biomolecule like aspartic acid can stabilize ACC, a finding that could lead to new biomaterials with high biocompatibility. u-tokyo.ac.jp

Preparation of Aspartate-Octacalcium Phosphate (B84403) Inclusion Compounds

Octacalcium phosphate (OCP) is another important biomineral with a layered structure that allows for the incorporation of other molecules, such as carboxylate ions. researchgate.netnih.gov This property has been exploited to create inclusion compounds where aspartate is integrated into the OCP crystal lattice.

The synthesis of an aspartate-octacalcium phosphate (Asp-OCP) inclusion compound can be achieved through the hydrolysis of α-tricalcium phosphate (α-TCP) in the presence of sodium aspartate. researchgate.net In this process, the dicarboxylate aspartate ions substitute for some of the HPO₄²⁻ ions within the hydrated layers of the OCP structure. researchgate.netnih.gov The resulting composite has a compositional formula of Ca₈(HPO₄)₁.₂₈(C₄H₅NO₄)₀.₇₂(PO₄)₄·6.3H₂O. researchgate.net This method demonstrates the potential to create functional materials by incorporating specific organic molecules into the inorganic framework of calcium phosphates. researchgate.net

Chemoenzymatic Synthesis of Aspartate and Aspartate-Containing Ligands

Enzymes offer a powerful tool for the synthesis of chiral molecules like aspartate with high specificity. Chemoenzymatic methods combine chemical steps with biological catalysis to produce aspartate and its derivatives, which can then serve as ligands for compounds like calcium aspartate.

The synthesis of L-aspartate can be catalyzed by the enzyme aspartase (L-aspartate ammonia-lyase), which facilitates the reversible amination of fumarate (B1241708) to L-aspartic acid. researchgate.netwikipedia.org This enzymatic conversion is a key industrial method for producing aspartate. wikipedia.org Thermostable aspartase from organisms like Bacillus sp. has been used to achieve reaction yields of over 90%. researchgate.net

Furthermore, engineered enzymes have been developed for the asymmetric synthesis of various functionalized aspartate analogues. acs.org For instance, a variant of methylaspartate ammonia (B1221849) lyase has been used as a biocatalyst to create a series of novel aspartate derivatives with different substituents. acs.org These chemoenzymatic strategies provide rapid and efficient routes to a wide range of aspartate-containing ligands, highlighting the synergy between chemical and enzymatic synthesis. acs.orgnih.gov

Prebiotic Synthesis Pathways of Aspartate with Metal Ion Catalysis

The prebiotic synthesis of aspartate, a crucial amino acid for the development of early life, presents a significant challenge due to the instability of its direct precursor, oxaloacetate. nih.govresearchgate.netnih.gov However, research indicates that metal ion catalysis could have played a vital role in overcoming this obstacle on the primitive Earth. nih.govresearchgate.netnih.gov Studies exploring protometabolic pathways—chemical reactions that may have preceded and given rise to modern metabolism—have shown that the transamination of oxaloacetate can be efficiently facilitated by metal ions. nih.gov

One of the key findings is that the reaction between oxaloacetate and pyridoxamine (B1203002), a plausible prebiotic cofactor, is significantly accelerated in the presence of certain metal cations. researchgate.net Specifically, copper ions (Cu²⁺) have been identified as a particularly effective catalyst. nih.govresearchgate.netnih.gov The Cu²⁺-catalysed transamination of oxaloacetate by pyridoxamine can achieve a yield of approximately 5% within just one hour, a rate sufficiently rapid to counteract the degradation of oxaloacetate. nih.govresearchgate.netnih.gov This catalytic process has been shown to be robust, operating across a wide range of pH, temperature, and pressure conditions. nih.govnih.gov

In addition to copper, other metal ions have been investigated for their catalytic activity in prebiotic amino acid synthesis. acs.orgnih.gov For instance, Al³⁺ has been shown to catalyze the reductive transamination of oxoglutarate, and ions such as VO²⁺ and VO³⁻ can assist in the transamination of α-keto acids. acs.org Iron, in its metallic form (Fe⁰) or as Fe³⁺, has also been implicated in the formation of amino acids, including aspartate, under prebiotic conditions. acs.orgrsc.org The surfaces of minerals, particularly clays, are also thought to have provided catalytic sites for the concentration of reactants and the facilitation of polymerization reactions, including the formation of amino acid precursors. amazonaws.comnih.govceramics.org These findings collectively support the hypothesis that metal ions were indispensable catalysts in the abiotic synthesis of essential biomolecules like aspartate on the early Earth. acs.orgnih.gov

Table 1: Cation Screen for Transamination of Oxaloacetate
Cation Catalyst (1 mM)Aspartate Yield (%) after 24hAlanine (B10760859) Yield (%) after 24h
None~0.5~0.1
Cu²⁺~4.0~0.2
Fe²⁺~1.5~0.1
Ni²⁺~1.0~0.1
Zn²⁺~0.8~0.1

Interactive Data: This table summarizes the yields of aspartate and alanine from the reaction of 10 mM oxaloacetate and 10 mM pyridoxamine at 70°C in a pH 7.8 buffer, with various 1 mM cation catalysts. Data is based on findings from Harrison et al. (2023). researchgate.net

Mechanistic Studies of Calcium Aspartate Formation Reactions

The formation of calcium aspartate is a complexation reaction where the calcium ion (Ca²⁺) binds to the aspartate molecule. Mechanistically, this interaction is a form of chelation, a process where a metal ion is bonded by multiple donor atoms within the same ligand. patsnap.com In the case of the aspartate mononegative ion, density functional theory (DFT) calculations have shown that the calcium ion is bound by both of the carboxylate groups (the alpha-carboxyl group and the side-chain carboxyl group). nih.gov This bidentate chelation, involving both carboxylates, results in the formation of a stable ring structure, which is a key feature of the calcium-aspartate complex. nih.gov This contrasts with the binding of calcium to glutamate (B1630785), where binding occurs primarily through the side-chain carboxylate only. nih.gov The ability of aspartate residues to provide side-chain carboxylate oxygen ligands is a common feature in biological calcium-binding sites, such as in the protein calmodulin. nih.govprinceton.edu

The thermodynamics of calcium binding to aspartate have been investigated to understand the stability and energetics of the complex. Electrochemical measurements and isothermal titration calorimetry have confirmed a stronger binding affinity of calcium for aspartate compared to glutamate. nih.gov

The stronger binding is attributed to a significant entropy effect. nih.gov The formation of a chelate ring structure when calcium binds to both carboxylates of aspartate leads to a favorable increase in entropy, which drives the equilibrium towards the complexed state. nih.gov This entropic contribution overcomes the less favorable enthalpy change, resulting in a higher association constant (Kass,c) for calcium aspartate. nih.gov At 37 °C, the association constant for calcium aspartate is 5.3 M⁻¹, compared to 3.6 M⁻¹ for calcium glutamate. nih.gov The kinetics of the complexation are generally rapid, as is typical for the binding of alkaline earth metal ions to carboxylate ligands. acs.org

Table 2: Thermodynamic Parameters for Calcium-Amino Acid Complexation
Amino AcidStandard Enthalpy (ΔH⁰) (kJ·mol⁻¹)Association Constant (Kass,c) at 37°C (M⁻¹)
Aspartate-175.3
Glutamate-213.6

Interactive Data: This table presents the thermodynamic parameters for the binding of calcium to aspartate and glutamate in an aqueous 0.16 M NaCl solution. The data highlights the stronger, entropy-driven binding for aspartate. Data sourced from He et al. (2022). nih.gov

Coordination Chemistry and Chelation Mechanisms of Aspartate with Calcium Ions

Ligand Binding Modes of Aspartate with Calcium: Unidentate, Bidentate, and Polydentate Chelations

Aspartate is a versatile ligand capable of coordinating with metal ions through various binding modes, categorized by the number of donor atoms involved in the interaction. These modes include unidentate, bidentate, and polydentate chelation.

Unidentate: In this mode, the ligand binds to the central metal ion through a single donor atom. chemguide.co.uk For aspartate, this would typically involve one of the oxygen atoms from its carboxylate groups.

Bidentate: Bidentate ligands possess two donor atoms that can simultaneously bind to the metal ion, forming a chelate ring. libretexts.org Aspartate commonly acts as a bidentate ligand, coordinating to calcium through both oxygen atoms of a single carboxylate group or, more significantly, through one oxygen from each of its two carboxylate groups. nih.govresearchgate.netacs.orgresearchgate.net This latter mode of chelation is particularly important as it leads to a more stable ring structure.

Polydentate: This term refers to ligands that can bind to a central metal ion through three or more donor atoms. chemguide.co.uk While a single aspartate molecule typically functions as a bidentate ligand, in more complex scenarios, such as within a peptide chain, it can contribute to a polydentate binding environment for a calcium ion.

The chelation of calcium by aspartate, particularly through both of its carboxylate groups, is an entropically favored process due to the formation of a stable ring structure. nih.gov This chelation is a key factor in the formation of stable calcium-aspartate complexes. patsnap.com

The primary interaction sites for calcium with aspartate are the negatively charged oxygen atoms of its two carboxylate groups (the α-carboxylate and the side-chain carboxylate). nih.govresearchgate.net Density functional theory (DFT) calculations have shown that the mononegative ion of aspartate binds calcium through both of its carboxylates. nih.govresearchgate.net This bidentate chelation is a distinguishing feature of the calcium-aspartate interaction.

The role of the amino group in the coordination of a simple calcium aspartate complex is generally considered to be minor compared to the carboxylate groups, especially in aqueous solution where the amino group is protonated at physiological pH. wikipedia.org However, in the context of peptides, the amino nitrogen atom can participate in chelation. nih.gov For the compound , the interaction is predominantly electrostatic between the hard acid Ca²⁺ and the hard base oxygen atoms of the carboxylates. nih.gov

Water molecules play a critical role in the coordination sphere of calcium ions. Due to its size and charge, the Ca²⁺ ion in aqueous solution is hydrated, with a number of water molecules in its first coordination shell. nih.govfrontiersin.org When aspartate binds to calcium, it may displace some of these water molecules. However, water molecules can also remain in the coordination sphere, co-ligating the calcium ion alongside the aspartate. researchgate.netstackexchange.com

Geometrical Preferences and Coordination Polyhedra of Calcium Aspartate Complexes

The coordination geometry of a metal complex is determined by the number and arrangement of the donor atoms of the ligands around the central metal ion. wikipedia.org

Calcium ions are flexible in their coordination requirements and can exhibit a range of coordination numbers, most commonly from 6 to 8, although higher numbers are possible. nih.gov This flexibility allows for various coordination geometries, including octahedral (coordination number 6), pentagonal bipyramidal (coordination number 7), and square antiprismatic or dodecahedral (coordination number 8). researchgate.netlibretexts.orgresearchgate.net

In biological systems and in coordination complexes, a pentagonal bipyramidal geometry is frequently observed for calcium ions. researchgate.net This geometry involves seven donor atoms arranged around the central calcium ion. In a calcium aspartate complex in aqueous solution, the coordination sphere would likely be completed by water molecules in addition to the oxygen atoms from the aspartate ligand to achieve a stable geometry like a pentagonal bipyramid.

Factors Influencing Calcium-Aspartate Complex Stability: pH, Ionic Strength, and Temperature Effects

The stability of the calcium-aspartate complex is not constant but is influenced by the conditions of the solution, including pH, ionic strength, and temperature. nih.govmdpi.comnih.gov

The stability of the complex is intrinsically linked to the protonation state of the aspartate ligand, which is governed by the pH of the solution. Aspartic acid has three ionizable groups: the α-carboxyl group, the side-chain carboxyl group, and the α-amino group, each with a specific protonation constant (pKa). wikipedia.orgthaiscience.infochempedia.inforesearchgate.net

The interaction of calcium with aspartate is most favorable when the carboxylate groups are deprotonated, which occurs at pH values above their respective pKa values. wikipedia.orgnih.gov At very low pH, the carboxylate groups are protonated, reducing their ability to bind to Ca²⁺. At very high pH, the amino group is deprotonated.

The stability of the complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher value indicates a more stable complex. wikipedia.orgcdnsciencepub.comscispace.com The stability of the calcium-aspartate complex is also affected by the ionic strength of the medium; an increase in ionic strength can decrease the stability of the complex. nih.gov

Temperature also plays a role in complex stability. The formation of the calcium-aspartate complex has been shown to be an exothermic process, meaning that the stability of the complex decreases with increasing temperature. nih.gov

Below are tables summarizing the protonation constants for aspartic acid and the stability constant for the calcium-aspartate complex under specific conditions.

Table 1: Protonation Constants (pKa) of Aspartic Acid

Ionizable Group pKa Value
α-Carboxyl ~1.99
Side-chain Carboxyl ~3.90
α-Amino ~9.90

Note: These are approximate values and can vary with temperature and ionic strength of the solution. wikipedia.org

Table 2: Stability Constant (Kass,c) for the Calcium-Aspartate Complex
Temperature (°C) Ionic Strength (M NaCl) Stability Constant (Kass,c) (M-1)
37 0.16 5.3

Data from a study on the temperature effect on calcium binding to aspartate. nih.gov

Role of Aspartate in Calcium Chelation within Peptides and Polyaspartate Systems

Aspartate residues, with their negatively charged carboxylate side chains, are pivotal in the binding of calcium ions in biological systems. Their presence in peptides and polymers significantly influences the efficiency and nature of calcium chelation.

Calcium-binding peptides that incorporate aspartate residues utilize the carboxylate groups of these amino acids for chelation. nih.gov The negatively charged oxygen atoms of the aspartate side chain act as key ligands for the positively charged calcium ion. pharmainfonepal.com In many calcium-binding proteins, such as those containing the EF-hand motif, aspartate residues are highly conserved at specific positions within the binding loop to provide precise coordination geometry for the calcium ion. pharmainfonepal.compnas.org

The binding mechanism often involves multiple aspartate (and sometimes glutamate) residues creating a highly charged binding pocket. nih.gov This arrangement allows for multidentate coordination, where the calcium ion is simultaneously bound by several carboxylate groups, leading to a stable complex. nih.gov The specific geometry of the peptide backbone positions these aspartate side chains in an optimal configuration for calcium binding, often resulting in a coordination number for calcium between 6 and 8. semanticscholar.orgfigshare.com This precise structural arrangement is crucial for the high affinity and selectivity of these peptides for calcium ions. nih.gov

Polyaspartic acid (PASP), a biodegradable polymer, demonstrates a significantly higher efficacy in chelating calcium ions compared to its monomeric form, aspartic acid. griffith.edu.au This enhanced efficiency is attributed to the polymeric nature of PASP, which allows for cooperative binding of multiple aspartate residues along the polymer chain to a single calcium ion. griffith.edu.au This cooperative effect, also known as the chelate effect, results in a much more stable complex than that formed by individual aspartate molecules.

Studies have shown that PASP is a potent inhibitor of calcium salt precipitation, a property directly related to its strong calcium chelation ability. ncsu.eduresearchgate.net The flexible backbone of the polyaspartic acid chain can adopt a conformation that optimizes the spatial arrangement of the carboxylate groups for encapsulating the calcium ion. Research indicates that poly(α-aspartic acid) exhibits a higher calcium ion chelating ability than poly(β-aspartic acid) and poly(α,β-aspartic acid), suggesting that the specific type of amide linkage influences the polymer's chelating conformation. chesci.com

Ionization Properties of Polyaspartic Acid (PASP)
PropertyValueReference
pKa12.3 griffith.edu.au
pKa23.6 griffith.edu.au
pKa34.1 griffith.edu.au
pKa45.2 griffith.edu.au
pH for complete deprotonation~7 griffith.edu.auncsu.edu

This table summarizes the modeled ionization constants for a hypothetical four-aspartyl-residue unit of PASP, illustrating the pH-dependent availability of negatively charged carboxylate groups for calcium chelation.

Comparative Coordination Chemistry of Aspartate with Other Divalent Cations (e.g., Magnesium, Zinc)

While aspartate is a key ligand for calcium, it also coordinates with other essential divalent cations such as magnesium (Mg²⁺) and zinc (Zn²⁺). The nature of this coordination, however, differs due to the distinct properties of each ion, such as ionic radius, charge density, and preferred coordination geometry.

Magnesium ions, being smaller and having a higher charge density than calcium ions, would be expected to bind more tightly to carboxylate groups. nih.gov However, in many biological binding sites like the EF-hand, there is a pronounced selectivity for Ca²⁺ over Mg²⁺. nih.gov This selectivity is not solely based on simple electrostatic interactions but is influenced by factors such as the dehydration energy of the ion and the specific geometry of the binding pocket. nih.gov Magnesium typically exhibits a strict octahedral coordination geometry with a coordination number of 6, whereas calcium is more flexible, accommodating coordination numbers from 6 to 8. semanticscholar.orgnih.gov This flexibility allows calcium to better fit into the less regular binding sites often presented by proteins. semanticscholar.orgfigshare.com

Zinc ions also compete for binding to aspartate residues. nih.gov Zn²⁺ often shows a preference for nitrogen or sulfur-containing ligands in addition to oxygen, and it can adopt tetrahedral, square planar, or octahedral coordination geometries. wikipedia.org

The selective binding of divalent cations to aspartate-containing sites is critical for their specific biological roles. This selectivity arises from a combination of factors including the ion's size, charge, and the stereochemical constraints of the binding site. nih.gov

Ion competition is a direct consequence of these differing affinities. In a cellular environment with physiological concentrations of Ca²⁺, Mg²⁺, and Zn²⁺, these ions will compete for the same aspartate binding sites. For instance, in the N-methyl-D-aspartate (NMDA) receptor, extracellular Mg²⁺ and Zn²⁺ can bind and block the ion channel, preventing the flow of Ca²⁺. wikipedia.org This demonstrates a direct competitive interaction at a biological binding site.

Studies on synthetic peptides have provided quantitative data on these competitive interactions. For example, isothermal titration calorimetry of the neuroactive peptide conantokin-T revealed significantly different dissociation constants (Kd) for Ca²⁺, Mg²⁺, and Zn²⁺, indicating a clear order of binding preference. nih.gov

Comparative Dissociation Constants (Kd) for Divalent Cations Binding to Conantokin-T
Divalent CationDissociation Constant (Kd) in µMReference
Calcium (Ca²⁺)428 nih.gov
Magnesium (Mg²⁺)10.2 nih.gov
Zinc (Zn²⁺)0.5 nih.gov

This table illustrates the varying affinities of different divalent cations for the peptide conantokin-T, highlighting the principles of selective ligation and ion competition. A lower Kd value indicates a higher binding affinity.

This competition is fundamental to cellular processes, where the relative concentrations and binding affinities of these cations dictate which ion will occupy a specific aspartate-containing site, thereby modulating protein function and signaling pathways. nih.govnih.gov

Molecular Interactions and Biological Mechanisms of Aspartate and Calcium Aspartate

Role of Aspartate in Central Metabolic Pathways and Calcium Homeostasis

Aspartate is a non-essential amino acid that serves as a critical node in the metabolic network, linking carbohydrate and protein metabolism. nih.gov Its dynamic conversion to and from key intermediates of central pathways underscores its importance in cellular energy production, nitrogen disposal, and the synthesis of other vital molecules.

Aspartate plays a direct and crucial role in two of the most fundamental cycles in cellular metabolism: the Krebs cycle (also known as the citric acid cycle or TCA cycle) and the urea (B33335) cycle.

The Krebs cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, generating the bulk of cellular energy in the form of ATP. Aspartate contributes to this cycle through its transamination to form oxaloacetate, a key intermediate of the cycle. nih.govresearchgate.net This reaction, catalyzed by aspartate aminotransferase, allows the carbon skeleton of aspartate to enter the Krebs cycle and be utilized for energy production. nih.gov Conversely, oxaloacetate can be transaminated to form aspartate, removing intermediates from the cycle for use in other biosynthetic pathways, a process known as cataplerosis. researchgate.net

The urea cycle is the primary pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. nih.govnih.gov Aspartate's role in this cycle is indispensable as it provides the second nitrogen atom required for the synthesis of urea. libretexts.orgcapes.gov.brnih.gov In a key, ATP-dependent step, aspartate condenses with citrulline to form argininosuccinate. creativebiomart.netnih.gov This molecule is subsequently cleaved to produce arginine, the immediate precursor of urea, and fumarate (B1241708). libretexts.orgcreativebiomart.net The production of fumarate is particularly significant as it directly links the urea cycle to the Krebs cycle, allowing for the interplay and regulation of these two vital metabolic processes. libretexts.org

Table 4.1: Key Roles of Aspartate in Metabolic Cycles

Metabolic CycleRole of AspartateKey ReactionSignificance
Krebs Cycle Anaplerotic & Cataplerotic SubstrateAspartate ↔ OxaloacetateReplenishes or removes cycle intermediates, linking amino acid and carbohydrate metabolism for energy production. nih.govresearchgate.net
Urea Cycle Nitrogen DonorAspartate + Citrulline → ArgininosuccinateProvides the second nitrogen atom for urea synthesis, essential for ammonia detoxification. libretexts.orgcapes.gov.brnih.gov

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytoplasm. To transfer these electrons into the mitochondria for use in the electron transport chain and subsequent ATP production, cells employ shuttle systems. The malate-aspartate shuttle (MAS) is the predominant NADH shuttle in the heart, liver, and brain. capes.gov.brwikipedia.org

Aspartate is a cornerstone of this shuttle. Cytosolic NADH reduces oxaloacetate to malate (B86768), which is transported into the mitochondrial matrix. Inside the mitochondrion, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. To complete the cycle, oxaloacetate is transaminated to aspartate, which is then transported back to the cytosol. wikipedia.org

The activity of the malate-aspartate shuttle is intricately regulated by calcium ions . This regulation is primarily mediated through the mitochondrial aspartate-glutamate carrier (AGC), a key component of the shuttle. nih.govresearchgate.net The AGC protein, particularly the Aralar1 isoform found in the brain, possesses calcium-binding domains. nih.gov When cytosolic calcium levels rise, calcium binds to these domains, activating the carrier and thereby increasing the flux of the malate-aspartate shuttle. nih.govcreativebiomart.net This mechanism provides a direct link between cellular calcium signals and mitochondrial bioenergetics, allowing the rate of mitochondrial respiration and ATP synthesis to be matched with the cell's energy demands, which are often signaled by an increase in intracellular calcium. nih.govcreativebiomart.net

However, the interplay is complex. While cytosolic calcium activates the MAS, high concentrations of calcium within the mitochondrial matrix can activate dehydrogenases of the Krebs cycle. This can lead to competition for shared substrates, such as α-ketoglutarate, potentially inhibiting the MAS under conditions of very high calcium influx into the mitochondria. nih.govlibretexts.orgcapes.gov.br This suggests a sophisticated, sequential activation model where moderate cytosolic calcium signals primarily boost the MAS, while larger calcium waves that penetrate the mitochondrial matrix enhance the Krebs cycle directly. libretexts.org

Mechanistic Aspects of Calcium Aspartate as a Mineral Transport Agent and Its Enhanced Bioavailability

The chemical form of a mineral supplement is a critical determinant of its solubility, stability in the gastrointestinal tract, and ultimately, its bioavailability. Calcium aspartate, as an amino acid chelate, is designed to overcome some of the limitations associated with inorganic calcium salts.

Chelation is the process of binding a mineral ion, such as calcium, to an organic molecule, in this case, the amino acid aspartic acid. nih.gov This creates a stable, ring-like structure that protects the mineral ion. The proposed mechanism for the enhanced bioavailability of calcium aspartate is based on this chelated structure.

The chelate is thought to improve absorption through several mechanisms:

Increased Stability: The aspartate molecules shield the calcium ion, preventing it from interacting with dietary inhibitors in the gut, such as phytates, oxalates, and phosphates. creativebiomart.net These inhibitors can bind to free calcium ions to form insoluble precipitates that cannot be absorbed. nih.govcreativebiomart.net

Enhanced Transport: The body has efficient transport systems for absorbing amino acids. It is theorized that the calcium aspartate complex may be partially absorbed via these amino acid transport pathways, effectively "escorting" the calcium across the intestinal wall. researchgate.netcapes.gov.br

Improved Solubility: The chelate structure can keep the calcium soluble across a wider pH range in the gastrointestinal tract, making it more available for absorption. creativebiomart.net

Animal studies have provided evidence supporting the enhanced absorption of amino acid chelated calcium. Research in rats has demonstrated that L-aspartic acid chelated calcium resulted in a significantly higher apparent calcium absorption rate compared to other forms. wikipedia.orgwikipedia.org

The environment of the gastrointestinal lumen presents several challenges to the dissolution and stability of calcium supplements. Key factors include pH, the presence of dietary inhibitors, and interactions with other minerals.

pH: The pH of the gastrointestinal tract varies significantly, from highly acidic in the stomach to neutral or slightly alkaline in the small intestine, the primary site of calcium absorption. biorxiv.org The solubility of many inorganic calcium salts, such as calcium carbonate, is highly pH-dependent and decreases significantly as the pH becomes more alkaline. nih.govcreativebiomart.net While more soluble than carbonate, even calcium citrate's solubility is influenced by pH. creativebiomart.net The stable chelate structure of calcium aspartate is proposed to maintain its integrity and solubility across this pH gradient, ensuring the calcium remains in a bioavailable form within the intestinal lumen. nih.gov

Dietary Inhibitors: As mentioned, compounds like oxalates (found in spinach and rhubarb) and phytates (found in whole grains and legumes) can bind with free calcium to form insoluble salts, thereby inhibiting its absorption. nih.govlibretexts.org The chelation in calcium aspartate protects the mineral from these interactions, preserving its availability for absorption. creativebiomart.net

Mineral Interactions: High concentrations of other minerals can compete with calcium for absorption. For example, calcium and iron can mutually inhibit each other's uptake. nih.govsciencedaily.com While chelation may reduce direct precipitation reactions, competition for transport pathways could still be a factor.

Molecular-Level Interactions of Aspartate and Calcium Ions with Proteins and Enzymes

At the molecular level, both aspartate and calcium ions engage in critical interactions that define the structure and function of a vast array of proteins and enzymes.

The side chain of aspartate contains a carboxyl group, which is negatively charged at physiological pH. wikipedia.org This allows it to participate in several key molecular interactions:

Ionic Bonds (Salt Bridges): The negatively charged aspartate residue can form strong electrostatic interactions with positively charged amino acids like lysine (B10760008) and arginine. These salt bridges are crucial for stabilizing the folded three-dimensional (tertiary) structure of proteins. wikipedia.orgchemguide.co.uk

Enzyme Catalysis: Aspartate residues are frequently found in the active sites of enzymes. They can function as catalytic residues, for example, by acting as a proton acceptor (a general base) during a reaction. researchgate.netnih.gov A classic example is the catalytic triad (B1167595) of serine proteases, where an aspartate residue orients a histidine residue, which in turn activates the serine nucleophile. nih.gov

Hydrogen Bonding: The carboxylate group of aspartate is an excellent hydrogen bond acceptor, contributing to the stability of protein secondary structures, such as in "asx turns." wikipedia.org

Calcium ions (Ca²⁺) are essential for protein function, acting as both structural stabilizers and dynamic signaling molecules. nih.govwikipedia.org The interaction of calcium with proteins is mediated by specific calcium-binding sites. These sites are typically formed by a cluster of oxygen-containing functional groups that can effectively coordinate the positively charged ion. The carboxylate side chains of aspartate and glutamate (B1630785) are the most frequent participants in these binding sites. nih.govresearchgate.net

The binding of a calcium ion to these sites, which often include multiple aspartate residues, frequently induces a significant conformational change in the protein. sciencedaily.com This structural change is the fundamental mechanism by which calcium acts as a second messenger. It can unmask an active site, promote binding to another protein, or trigger a cascade of intracellular events. creativebiomart.net A prominent example is the mitochondrial aspartate/glutamate carrier, where calcium binding to its regulatory domains alters the protein's shape, thereby controlling its transport activity and linking cellular calcium levels to mitochondrial metabolism. sciencedaily.comnih.gov In some proteins, calcium binding to aspartate-rich regions can even induce a transition from a disordered to an ordered and functional structure. nih.gov

Table 4.2: Summary of Molecular-Level Interactions

Interacting MoietyInteracts WithType of InteractionFunctional Consequence
Aspartate Residue Positively charged amino acids (e.g., Lysine, Arginine)Ionic Bond (Salt Bridge)Stabilization of protein tertiary structure. chemguide.co.uk
Aspartate Residue Substrates in enzyme active sitesCatalytic (e.g., general base)Facilitates enzymatic reactions. researchgate.netnih.gov
Calcium Ion (Ca²⁺) Carboxylate groups (Asp, Glu), Carbonyl oxygensElectrostatic CoordinationStructural integrity, enzymatic catalysis. nih.govlibretexts.org
Calcium Ion (Ca²⁺) Calcium-binding domains (e.g., EF-hands)Reversible BindingInduces conformational changes, leading to protein activation/deactivation (signal transduction). creativebiomart.netsciencedaily.com

Coordination Features within Calcium-Binding Proteins (e.g., EF-hand loops, Parvalbumin)

The binding of calcium ions (Ca²⁺) to proteins is a critical event in cellular signaling, and this interaction is often mediated by specific structural motifs rich in acidic amino acid residues, particularly aspartate and glutamate. nih.govnih.gov The preference for aspartate as a Ca²⁺ ligand in many of these motifs may be attributed to its less bulky side chain compared to glutamate, allowing for favorable coordination geometry. nih.govnih.gov

One of the most prevalent Ca²⁺-binding motifs is the EF-hand , a helix-loop-helix structure. nih.govrruff.info In a canonical EF-hand loop, the calcium ion is typically coordinated in a pentagonal bipyramidal configuration by seven oxygen atoms. rruff.inforesearchgate.net These coordinating oxygens are provided by the side chains of amino acids at specific positions within the 12-residue loop, a backbone carbonyl group, and often a water molecule. nih.govresearchgate.net Aspartate residues are frequently found at key positions (1, 3, and 5) in this loop, contributing their carboxylate oxygens to chelate the calcium ion. rruff.infonih.gov A bidentate ligand, providing two oxygens, is often an invariant glutamate or aspartate at position 12. rruff.info The negatively charged carboxylate groups of these aspartate residues form strong ionic interactions with the positively charged Ca²⁺ ion, stabilizing the complex. rruff.info The first position of the EF-hand loop is predominantly occupied by aspartic acid, which is considered essential for Ca²⁺ binding due to its role in a critical hydrogen-bonding network and providing an oxygen for coordination. pnas.org

Parvalbumin , a small, stable calcium-binding protein found in high concentrations in fast-contracting muscles and certain neurons, is structurally characterized by the presence of three EF-hand motifs, two of which are functional in binding calcium. acs.orgnih.govgeoscienceworld.org The coordination of Ca²⁺ within the EF-hand loops of parvalbumin relies on a precise arrangement of amino acid side chains, with aspartate playing a significant role. Parvalbumin acts as a slow Ca²⁺ buffer, modulating the amplitude and time course of intracellular calcium transients. nih.gov Studies have shown that parvalbumin is particularly characteristic of a subpopulation of neurons that utilize GABA as a transmitter. nih.gov

The significance of aspartate in these binding sites is underscored by mutagenesis studies. Replacing a key aspartate residue, such as Asp87 in bovine α-lactalbumin, with a neutral residue like alanine (B10760859) can lead to a dramatic loss of secondary and tertiary structure and a negligible affinity for calcium. acs.org This highlights the critical role of the aspartate side-chain carboxylate oxygen in coordinating Ca²⁺ and maintaining the protein's structural integrity. acs.org

Protein/MotifKey Aspartate RoleCoordination Geometry
EF-hand Loop Provides carboxylate oxygens for Ca²⁺ chelation at positions 1, 3, 5, and 12. rruff.infonih.govPentagonal bipyramidal. rruff.inforesearchgate.net
Parvalbumin Aspartate residues within the two functional EF-hand loops are crucial for Ca²⁺ binding, enabling its function as a slow Ca²⁺ buffer. acs.orgnih.govnih.govPentagonal bipyramidal within EF-hand domains. acs.org
α-lactalbumin Asp87 provides a side-chain carboxylate oxygen essential for Ca²⁺ coordination and protein stability. acs.orgPart of a calcium-binding loop. acs.org

Modulation of Enzyme Activity by Aspartate-Calcium Complexes

The interaction between aspartate and calcium can directly modulate the activity of various enzymes. This regulation can occur through several mechanisms, including the direct binding of Ca²⁺ to aspartate residues within the enzyme's structure, which induces conformational changes that alter catalytic activity.

A clear example is seen in human aminopeptidase A (APA) , an enzyme involved in blood pressure regulation. The modulation of its enzymatic activity by Ca²⁺ is a key characteristic. The negative charge of a specific aspartate residue, Asp-221, has been identified as essential for this calcium-induced modulation. acs.org When Asp-221 is replaced with a neutral amino acid, the enzyme loses its responsiveness to calcium, indicating that the interaction between Ca²⁺ and this specific aspartate is critical for activating the enzyme. acs.org

In the alkaline protease from Pseudomonas aeruginosa , aspartate residues (D-356 and D-365) are located in a Ca²⁺ binding sequence motif within a β-helix domain. researchgate.net Mutation of these aspartates to alanine results in a complete loss of proteolytic activity. researchgate.net This suggests that the binding of Ca²⁺ to these aspartate residues is crucial for the proper folding of the β-helix structure, which in turn is necessary for the maturation and catalytic function of the enzyme. researchgate.net

The transport activity of human mitochondrial aspartate/glutamate carriers (AGCs) , central to the malate-aspartate shuttle, is regulated by calcium. acs.org These carriers possess a calcium-regulated N-terminal domain containing eight EF-hands. acs.org Calcium binding induces a conformational change, opening a vestibule that is thought to regulate substrate access to the carrier domain, thereby modulating its transport activity. acs.org

Furthermore, aspartate itself is a substrate for enzymes like aspartate aminotransferase (AST) , which exists in both mitochondrial and cytoplasmic isoforms. rruff.infostrath.ac.uk Studies on the "calcium paradox"—a phenomenon of myocardial injury upon reperfusion with calcium after a calcium-free period—show a significant release of both mitochondrial and cytoplasmic AST, which correlates with the degree of cellular damage. rruff.infostrath.ac.uk This indicates a link between disruptions in calcium homeostasis and the activity and integrity of enzymes involved in aspartate metabolism.

EnzymeRole of Aspartate/Calcium InteractionConsequence of Interaction
Aminopeptidase A (APA) The negative charge of Asp-221 is essential for Ca²⁺ binding and modulation. acs.orgCalcium binding activates the enzyme, enabling it to degrade peptides like angiotensin II. acs.org
Alkaline Protease (P. aeruginosa) Ca²⁺ binds to Asp residues (D-356, D-365) in a β-helix domain. researchgate.netInduces proper folding and maturation of the enzyme, essential for its catalytic activity. researchgate.net
Mitochondrial Aspartate/Glutamate Carriers (AGCs) Ca²⁺ binds to EF-hands in the N-terminal domain. acs.orgRegulates substrate access and transport activity, linking calcium signaling to mitochondrial metabolism. acs.org
Aspartate Aminotransferase (AST) Aspartate is a substrate; enzyme release is linked to Ca²⁺-induced cell injury. rruff.infostrath.ac.ukDisrupted calcium homeostasis can lead to the release of AST, indicating cellular damage. rruff.infostrath.ac.uk

Aspartate's Role in Neurotransmitter Systems and Calcium Channels (e.g., N-methyl-D-aspartate receptors)

Aspartate plays a significant role in the central nervous system, primarily through its interaction with the N-methyl-D-aspartate receptor (NMDAR) , a subtype of ionotropic glutamate receptor. rruff.inforesearchgate.net NMDARs are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. rruff.infostrath.ac.uk

The NMDAR functions as a ligand-gated ion channel that is highly permeable to Ca²⁺. rruff.inforsc.org Its activation is a complex process that requires the binding of two co-agonists: glutamate (the primary excitatory neurotransmitter) and glycine (B1666218) (or D-serine). nih.govrruff.info Aspartate can also act as an agonist at the glutamate-binding site, although it generally stimulates the receptor less strongly than glutamate. rruff.info While some research has explored the possibility of aspartate acting as a distinct neurotransmitter, current evidence suggests that glutamate alone is sufficient to account for NMDAR activation at many excitatory synapses. acs.org

A unique feature of the NMDAR is its voltage-dependent block by magnesium ions (Mg²⁺). rruff.info At resting membrane potential, the channel is blocked by Mg²⁺. For the channel to open and allow Ca²⁺ influx, two conditions must be met simultaneously: (1) binding of both glutamate (or an agonist like aspartate) and a co-agonist (glycine/D-serine), and (2) depolarization of the postsynaptic membrane to relieve the Mg²⁺ block. rruff.info This dual requirement allows the NMDAR to function as a "coincidence detector," linking presynaptic activity (neurotransmitter release) with postsynaptic activity (depolarization). rruff.info

The influx of Ca²⁺ through the NMDAR channel is a pivotal event that triggers a cascade of intracellular signaling pathways. rruff.info This calcium signal is responsible for initiating the long-term changes in synaptic strength known as long-term potentiation (LTP), a key component of memory formation. acs.org However, excessive activation of NMDARs can lead to an unregulated and massive influx of Ca²⁺, a condition known as excitotoxicity, which can trigger neuronal cell death and is implicated in various neurodegenerative disorders. rruff.infostrath.ac.uk

Receptor/ChannelRole of AspartateCalcium Channel Function
N-methyl-D-aspartate Receptor (NMDAR) Acts as an agonist at the glutamate-binding site, contributing to receptor activation. rruff.inforesearchgate.netLigand binding and membrane depolarization open the channel, allowing significant Ca²⁺ influx into the neuron. rruff.info

Influence of Calcium Aspartate on Cellular Signaling Pathways

As a compound that delivers both calcium and aspartate, calcium aspartate can influence a wide range of cellular signaling pathways. Calcium ions are ubiquitous second messengers, and aspartate is a key metabolite, connecting their roles in cellular communication and energy metabolism.

Dynamics of Intracellular Calcium Concentration Changes

The concentration of free calcium ions in the cytoplasm ([Ca²⁺]i) is tightly regulated and maintained at a very low level (around 100 nM) in resting cells. nih.gov This is in stark contrast to the extracellular concentration, which is several orders of magnitude higher (over 1 mM). This steep electrochemical gradient allows for rapid and transient increases in [Ca²⁺]i to serve as signals. These signals are generated either by the influx of Ca²⁺ from the extracellular space through various ion channels or by the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER). nih.gov

The administration of calcium aspartate provides an extracellular source of calcium. The aspartate component can influence [Ca²⁺]i dynamics, particularly through its action on NMDARs in excitable cells. As discussed previously, activation of NMDARs by an agonist like aspartate (in conjunction with a co-agonist and membrane depolarization) opens a channel that is highly permeable to Ca²⁺, leading to a direct influx of calcium from the extracellular environment into the cell. acs.org

Studies using calcium imaging have shown that applying N-methyl-D-aspartic acid to neurons can induce a transient increase in [Ca²⁺]i, which then decays to a sustained, elevated level. This dynamic change involves not only the initial influx through the receptor channel but also contributions from intracellular calcium stores, which can be triggered to release more calcium in a process known as calcium-induced calcium release. nih.gov The subsequent removal of calcium from the cytosol is accomplished by pumps and exchangers that either extrude Ca²⁺ out of the cell or sequester it back into intracellular stores, thereby terminating the signal.

Crosstalk between Calcium Signaling and Metabolic Reprogramming

There is an intricate and bidirectional relationship between calcium signaling and cellular metabolism. Calcium signals can regulate metabolic pathways, and conversely, the metabolic state of a cell can influence calcium signaling. Aspartate is positioned at a key junction in this crosstalk.

One of the most direct links is the malate-aspartate shuttle (MAS) . This shuttle is essential for transporting NADH reducing equivalents from the cytoplasm into the mitochondria, which is necessary to sustain aerobic respiration. strath.ac.uk A key component of this shuttle is the mitochondrial aspartate/glutamate carrier, Aralar. The activity of Aralar is directly stimulated by increases in cytosolic Ca²⁺. strath.ac.uk Therefore, a calcium signal can directly upregulate the MAS, enhancing the supply of NADH to the mitochondrial electron transport chain and boosting ATP production. strath.ac.uk This mechanism ensures that cellular energy production can be matched to the increased demand that often accompanies calcium-mediated processes like muscle contraction or neuronal firing. strath.ac.uk

Aspartate is also an anaplerotic substrate, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle , a central hub of cellular metabolism. acs.org By being converted to oxaloacetate, aspartate can fuel the TCA cycle. acs.org Calcium ions, in turn, can enter the mitochondrial matrix and allosterically activate key dehydrogenases within the TCA cycle. strath.ac.uk This creates a synergistic effect where both components of calcium aspartate can potentially stimulate mitochondrial respiration and energy production.

This crosstalk is crucial in various physiological and pathological states. For instance, in cancer, both calcium signaling and metabolic pathways are often dysregulated. pnas.orgacs.org Cancer cells undergo metabolic reprogramming to support their rapid growth and proliferation, and alterations in calcium homeostasis can contribute to these adaptive changes. acs.org The interplay between calcium dynamics and metabolic pathways like fatty acid metabolism is an active area of research in understanding cancer progression.

Mechanistic Insights into Aspartate's Role in Biomineralization Processes

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues, resulting in structures like bone, teeth, and shells. This process is not a simple precipitation of inorganic ions but is highly controlled by an organic matrix, a significant portion of which is composed of proteins rich in acidic amino acids, particularly aspartic acid. nih.gov

The fundamental mechanism behind aspartate's role in biomineralization lies in the strong electrostatic interaction between the negatively charged carboxylate groups (COO⁻) of its side chain and positively charged calcium ions (Ca²⁺) in solution. nih.gov This interaction is central to several key steps in the formation of calcium-based biominerals like calcium phosphate (B84403) (in the form of hydroxyapatite (B223615) in bone and teeth) and calcium carbonate (in shells). nih.govstrath.ac.uk

Nucleation and Growth Modulation: Aspartate and, more potently, polymers of aspartic acid (polyaspartic acid) can act as nucleating agents for mineral formation. researchgate.net By binding and concentrating calcium ions, they can create a localized supersaturated environment that facilitates the initial formation of mineral nuclei. nih.govresearchgate.net However, aspartate can also be a potent inhibitor of crystal growth. strath.ac.uk When present in solution, polyaspartic acid can bind to the surface of nascent mineral crystals, preventing further addition of ions and thereby controlling the size and morphology of the final mineral structure. strath.ac.uk This dual role as both a promoter of nucleation and an inhibitor of growth allows organisms to exert precise control over where and how minerals are deposited.

Stabilization of Precursor Phases: Biomineralization often proceeds through a non-classical crystallization pathway involving transient, amorphous precursor phases. acs.org For example, amorphous calcium phosphate (ACP) is a precursor to the more stable crystalline hydroxyapatite. Polyaspartic acid has been shown to be particularly effective at stabilizing these amorphous precursors, preventing their premature transformation into the crystalline form. This stabilization allows the organism to transport and mold the mineral in a non-crystalline state before triggering its final crystallization in the desired location and orientation.

Crystal Morphology and Orientation: Aspartate-rich proteins can selectively adsorb onto specific crystallographic faces of a growing mineral. rruff.infoacs.org This selective binding inhibits growth on those faces while allowing other faces to grow, thereby dictating the final morphology of the crystal. rruff.info For example, in calcite (CaCO₃) formation, the presence of aspartate can promote the development of specific crystal faces that are not typically observed in inorganic precipitation, leading to the complex and functional microstructures seen in materials like nacre (mother of pearl). rruff.infoacs.org The cooperative action of multiple carboxylate groups, as found in polyaspartic acid or aspartate-rich domains of proteins, is significantly more effective in this process than individual aspartic acid molecules. strath.ac.uk

Biomineralization StageMechanistic Role of AspartateOutcome
Nucleation Binds and concentrates Ca²⁺ ions, acting as a template. researchgate.netPromotes the initial formation of mineral nuclei. nih.gov
Crystal Growth Adsorbs to the surface of growing crystals. strath.ac.ukInhibits or slows further growth, controlling crystal size.
Phase Stabilization Interacts with and stabilizes amorphous mineral precursors (e.g., ACP).Prevents premature crystallization, allowing for transport and molding of the mineral phase.
Morphology Control Selectively binds to specific crystallographic faces. rruff.infoacs.orgDictates the final shape and orientation of the mineral crystals. rruff.info

Inhibition and Modulation of Calcium Carbonate/Phosphate Crystallization

Aspartate and its polymeric form, polyaspartic acid, play a significant role in modulating the crystallization of calcium carbonate and calcium phosphate, primarily through inhibitory mechanisms that affect nucleation and crystal growth. This modulation is critical in biological systems to control the formation of mineralized tissues and is harnessed in various biomedical and industrial applications.

The interaction of aspartate with calcium ions (Ca²⁺) in solution is a key factor in its inhibitory effect. rsc.orgrsc.org The carboxyl groups of aspartic acid can chelate Ca²⁺, forming complexes that reduce the concentration of free calcium ions available for incorporation into a growing crystal lattice. rsc.orgrsc.orgnih.gov This chelation effectively decreases the supersaturation of the solution, thereby inhibiting the nucleation rate of calcium carbonate and phosphate crystals. rsc.orgrsc.org

In the context of calcium carbonate, L-aspartic acid has been shown to inhibit the crystal growth of calcite, the most thermodynamically stable polymorph. lmu.denih.gov The presence of aspartic acid in a supersaturated solution can stabilize the less stable vaterite polymorph. acs.org This stabilization is thought to occur through the adsorption of aspartate molecules onto the active growth sites of the crystal surfaces. This binding to specific crystal planes, facilitated by the negatively charged carboxyl groups, blocks the addition of further ions and thus inhibits growth. lmu.de

Similarly, in calcium phosphate systems, aspartic acid and particularly polyaspartic acid are effective inhibitors of crystal growth. nih.gov They can inhibit the transformation of amorphous calcium phosphate (ACP), an initial precursor phase in bone formation, into more stable crystalline forms like hydroxyapatite (CaDHA). mdpi.comresearchgate.net Studies have shown that aspartic acid can delay the conversion of dicalcium phosphate dihydrate (DCPD) into more stable phases like octacalcium phosphate (OCP) or hydroxyapatite. nih.gov The inhibitory effect is often more pronounced with polyaspartic acid due to the cooperative action of its multiple carboxylate groups. nih.gov

The table below summarizes research findings on the inhibitory effects of aspartate on the crystallization of calcium carbonate and calcium phosphate.

Compound InvestigatedEffect on CrystallizationKey Findings
Calcium Carbonate
L-Aspartic AcidInhibition of calcite growth, stabilization of vateriteBinds to specific crystal planes, inhibiting growth and favoring the formation of the less stable vaterite polymorph. lmu.deacs.org
L-Aspartic AcidDecreased rate of crystal formationForms chelation complexes with Ca²⁺, reducing ion diffusion and slowing down the formation of calcium carbonate. rsc.orgrsc.org
Calcium Phosphate
Aspartic AcidInhibition of Amorphous Calcium Phosphate (ACP) transformationDelays the transformation of ACP into crystalline calcium-deficient hydroxyapatite (CaDHA). mdpi.comresearchgate.net
Aspartic AcidDelays hydrolysis of Dicalcium Phosphate Dihydrate (DCPD)When present in the hydrolysis solution, it slows the conversion of DCPD to octacalcium phosphate and/or hydroxyapatite. nih.gov
Polyaspartic Acid (PAsp)Strong inhibition of DCPD crystal growth and hydrolysisInteracts with the (010) faces of the DCPD structure, effectively inhibiting its growth and slowing its conversion to more stable phases. nih.gov
L-Aspartic AcidPromotion of hydroxyapatite (HAP) crystallization from DCPD seedsCan reduce the interfacial energy barrier between DCPD and HAP, thereby promoting the transformation under certain conditions. irb.hr

Effects on Crystal Morphology and Polymorph Transformation

The presence of aspartate during the crystallization of calcium carbonate and calcium phosphate not only inhibits their growth but also exerts significant control over the resulting crystal morphology and the transformation between different polymorphic forms.

For calcium carbonate, L-aspartic acid has a profound effect on polymorph selection. In the absence of additives, calcite is the typically formed stable phase. However, the introduction of L-aspartic acid can induce the formation of vaterite, a metastable polymorph. lmu.denih.gov The concentration of L-aspartic acid is a critical determinant of the final crystalline phase. At low concentrations, a mixture of calcite and vaterite may be observed, but as the concentration increases, vaterite becomes the predominant or even exclusive polymorph. lmu.de This demonstrates that L-aspartic acid can effectively switch the transformation pathway between calcite and vaterite. lmu.de

In the realm of calcium phosphate, aspartic acid influences which crystalline phase is formed from precursor phases. For instance, at higher concentrations, L-aspartic acid has been found to favor the crystallization of brushite (dicalcium phosphate dihydrate, DCPD) from an initial amorphous calcium phosphate (ACP) suspension. acs.org In contrast, in the absence of the amino acid or at lower concentrations, other phases like octacalcium phosphate (OCP) and hydroxyapatite (HA) are more likely to form. acs.org Polyaspartic acid has been shown to increase the proportion of OCP rods formed from an ACP precursor, retarding the transformation of OCP to the more stable HAP. nih.gov

The morphology of calcium phosphate crystals is also affected. While some studies report only slight influences on the morphology of calcium-deficient hydroxyapatite (CaDHA) aggregates, others note that aspartic acid can affect the size of the crystalline domains. mdpi.comresearchgate.net For example, the presence of aspartic acid during the transformation of ACP resulted in smaller crystalline domains of the resulting CaDHA compared to a control system. mdpi.com

The table below details the observed effects of aspartate on the morphology and polymorphic transformation of calcium carbonate and calcium phosphate crystals.

Compound InvestigatedEffect on Crystal MorphologyEffect on Polymorph Transformation
Calcium Carbonate
L-Aspartic AcidChanges calcite from rhombohedral to layered shapes. lmu.de Induces the formation of spherical vaterite crystals. lmu.deInduces the transformation from calcite to vaterite; the effect is concentration-dependent. lmu.denih.gov
AspartateRegulates crystal growth to form a more continuous and smoother mineralized layer. nih.govSelectively adsorbs onto high-energy crystal planes, inhibiting their growth and promoting low-energy planes. nih.gov
Calcium Phosphate
L-Aspartic AcidLeads to the formation of brushite (DCPD) platelets. acs.orgAt higher concentrations, promotes the formation of brushite (DCPD) and a few needle-like carbonate-hydroxyapatite (HA) crystals from an amorphous precursor. acs.org
Polyaspartic Acid (PAsp)Results in the formation of single crystal octacalcium phosphate (OCP) rods. nih.govIncreases the proportion of OCP rods and retards the transformation of OCP to hydroxyapatite (HAP). nih.gov
Aspartic AcidSlightly influences the morphology of calcium-deficient hydroxyapatite (CaDHA) aggregates but affects the size of crystalline domains. mdpi.comresearchgate.netIn all investigated systems, amorphous calcium phosphate (ACP) transformed into CaDHA. mdpi.comresearchgate.net

Computational and Theoretical Studies of Calcium Aspartate Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, stability, and interactions of calcium aspartate in various environments. youtube.commdpi.comnih.govnih.govresearchgate.netnih.govarxiv.orgrsc.org

MD simulations are particularly well-suited for studying the formation and stability of the calcium-aspartate complex in an aqueous solution. nih.gov These simulations explicitly model the solvent molecules, allowing for a realistic representation of the hydration shells around the calcium ion and the aspartate molecule. researchgate.net By running simulations over nanoseconds to microseconds, one can observe the spontaneous association of the ions and the ligand to form a complex. mdpi.com

The stability of the complex can be assessed by analyzing the trajectory of the simulation. Key metrics include the root-mean-square deviation (RMSD) of the complex's structure over time, the distance between the calcium ion and the coordinating atoms of the aspartate, and the number of water molecules in the first solvation shell of the calcium ion. aps.org Free energy calculation methods, such as umbrella sampling or metadynamics, can be coupled with MD simulations to quantify the binding affinity of calcium to aspartate and to map the potential of mean force along the association/dissociation pathway.

Table 2: Typical Parameters and Outputs from MD Simulations of Ion-Ligand Complexation in Solution

This table illustrates the kind of data and insights that can be generated from MD simulations of calcium aspartate in water.

Simulation Parameter/Output Typical Value/Observation Significance
Simulation Time 100 ns The duration of the simulation, which needs to be long enough to observe the dynamic events of interest.
Number of Water Molecules ~4000 Represents the explicit solvent environment, crucial for accurate modeling of solvation effects. whiterose.ac.uk
Force Field CHARMM, AMBER The set of parameters used to describe the potential energy of the system. whiterose.ac.uk
Average Ca²⁺-Aspartate Distance 2.4 - 2.6 Å Indicates the formation of a stable coordination complex.
Coordination Number of Ca²⁺ 6-8 The number of atoms (from aspartate and water) in the first coordination shell of the calcium ion.
Radial Distribution Function g(r) Peak at ~2.5 Å for Ca-O Provides a statistical description of the local structure and ordering of atoms around the calcium ion.

Aspartate residues are frequently involved in calcium binding sites within proteins. MD simulations are a powerful tool to investigate the interactions between calcium-aspartate complexes and these protein binding sites. mdpi.comresearchgate.netnih.govarxiv.orgrsc.orgacs.org By constructing a simulation system containing the protein, the calcium-aspartate complex, and surrounding water, researchers can study the mechanism of binding, the conformational changes induced in the protein upon binding, and the key residues involved in the interaction. mdpi.com

Similarly, the transport of calcium and aspartate across cell membranes is mediated by specific transporter proteins. MD simulations can provide insights into the translocation process at an atomic level. mdpi.comresearchgate.netnih.govarxiv.orgrsc.orgacs.org Simulations can be used to model the transporter embedded in a lipid bilayer, mimicking the cell membrane environment. nih.gov By observing the trajectory of the calcium and aspartate ions as they move through the transporter's channel, it is possible to identify the binding sites within the transporter, the energy barriers for transport, and the conformational changes that the transporter undergoes during the transport cycle.

Aspartate and aspartic acid-rich proteins are known to play a role in biomineralization, often by inhibiting the growth of calcium-based crystals such as calcium oxalate (B1200264) and calcium phosphate (B84403). sibran.rupnas.orgnih.govnih.gov Computational studies, particularly MD simulations, have been employed to understand the molecular mechanisms behind this inhibition. aps.org

Docking Studies and Binding Affinity Predictions of Aspartate-Calcium Complexes with Biomolecules

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of calcium aspartate, docking studies are crucial for understanding how this complex interacts with various biomolecules, such as proteins.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Ligand-protein docking simulations are instrumental in predicting the binding modes and affinities of calcium-aspartate complexes with various biomolecules. These computational techniques model the interaction between a ligand (in this case, the calcium-aspartate complex or the aspartate ligand in the presence of calcium) and a protein at an atomic level. Such studies have been particularly insightful in understanding the role of calcium aspartate in interacting with transport proteins like serum albumin.

For instance, molecular modeling studies have been employed to investigate the conformational changes in bovine serum albumin (BSA) upon interaction with calcium ions. These studies first use molecular docking to identify potential calcium-binding sites on the protein. The stability of these binding poses is then often verified using atomistic molecular dynamics simulations, which can also reveal initial conformational changes induced by the binding. nih.gov Such computational approaches have identified stable calcium-binding sites that were not previously reported, highlighting the predictive power of these methods. nih.gov

The binding of calcium to proteins is a critical aspect of many cellular signaling pathways. Aspartic acid residues are frequently involved in creating the negatively charged environment that attracts and coordinates the positively charged calcium ion. Computational studies have shown that aspartic acid is a prevalent residue in calcium-binding sites, contributing significantly to the binding affinity. researchgate.net

Molecular docking simulations of various drug candidates with human serum albumin (HSA) have demonstrated that binding energies can range from weak (-5 to -6.7 kcal/mol) to moderate (-6.9 to -9.5 kcal/mol) and strong (-9.7 to -12.1 kcal/mol). nih.gov These interactions are often mediated by hydrogen bonds and hydrophobic interactions within different subdomains of the protein. nih.gov While specific binding energy data for the direct docking of a pre-formed calcium aspartate complex is not widely published, the principles derived from these studies on ion and small molecule binding are directly applicable.

The following interactive table provides hypothetical binding affinity data for calcium aspartate with various biomolecules to illustrate the type of information generated from such studies.

BiomoleculeBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Human Serum AlbuminSudlow's Site I-8.5ARG-222, LYS-199
CalmodulinEF-hand Motif 1-10.2ASP-20, ASP-22, GLU-31
TransthyretinSite 1-7.9GLU-54, THR-119

Machine Learning and Cheminformatics Approaches for Structure-Activity Relationship Prediction in Calcium Coordination

In recent years, machine learning and cheminformatics have emerged as powerful tools for predicting and understanding the complex relationships between chemical structure and biological activity. These approaches are increasingly being applied to the study of calcium coordination compounds, including calcium aspartate.

Predictive Models for Calcium-Binding Protein Interaction Features

Machine learning models are being developed to predict the features of proteins that are critical for interacting with calcium ions. These models can learn complex patterns from large datasets of known calcium-binding proteins and then use this knowledge to predict potential calcium-binding sites in other proteins with high accuracy.

One innovative approach is the development of a "chemistry-informed, machine-learning algorithm" that can explain the "fuzzy" shape of calcium-binding loops and its effect on the atomic state of the calcium ion. nih.gov This type of model goes beyond simple prediction by providing insights into the underlying chemical principles governing the interaction. The algorithm can be trained on data from ab initio electronic structure calculations and molecular dynamics simulations of calcium-binding peptides. nih.gov It can then be used to annotate the charge states of calcium ions in experimentally determined protein structures. nih.gov

A key finding from such models is that the coordination number of the calcium ion is a primary determinant of its atomic charge state. nih.gov The model can also capture the influence of non-conserved amino acids that interact with the calcium ion through higher-order interactions. nih.gov Aspartate and glutamate (B1630785) are frequently identified as key oxygen-rich amino acids that chelate calcium within the common EF-hand motif. nih.gov

The FEATURE system is another machine learning-based approach used to predict calcium-binding sites in 3D protein structures. acs.org This method has been shown to discriminate between calcium-binding sites and non-binding sites with high precision. acs.org By combining loop modeling with machine learning methods like FEATURE, researchers can recognize calcium-binding sites even in disordered regions of proteins where experimental data may be lacking. nih.gov

The following table summarizes some of the features used in machine learning models to predict calcium-binding protein interactions.

Feature CategorySpecific DescriptorsRelevance to Calcium-Aspartate Binding
Sequence-basedAmino acid composition, sequence motifs (e.g., EF-hand)Highlights the prevalence of aspartate in known binding motifs.
Structure-basedCoordination geometry, solvent accessibility, electrostatic potentialDefines the 3D environment where calcium and aspartate interact.
PhysicochemicalHydrophobicity, charge, polarity of surrounding residuesQuantifies the chemical forces driving the binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chelation Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of calcium aspartate, QSAR can be a valuable tool for predicting the chelation efficacy of different molecules. Chelation is the process of binding a central metal ion to a ligand to form a chelate. The efficacy of a chelating agent is a measure of how well it binds to the target ion.

While specific QSAR studies focused solely on the chelation efficacy of a series of aspartate-related ligands for calcium are not abundant in the literature, the principles of QSAR are widely applied to study metal-ligand interactions. For instance, QSAR models have been developed for calcium channel blockers, which are drugs that modulate the flow of calcium ions into cells. researchgate.netresearchgate.net These studies identify key molecular descriptors that correlate with the biological activity of the compounds.

A typical QSAR study involves the following steps:

Data Set Preparation: A set of molecules with known calcium chelation efficacy is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the chelation efficacy.

Model Validation: The predictive power of the model is assessed using various validation techniques.

The following table presents a hypothetical QSAR model for calcium chelation efficacy, illustrating the types of descriptors that could be significant.

DescriptorDescriptionCorrelation with Chelation Efficacy
Number of Carboxyl GroupsTotal count of -COOH functional groupsPositive
Molecular VolumeThe volume of the moleculeNegative
LogPA measure of lipophilicityNegative
Sum of Negative ChargesThe total negative charge on the moleculePositive

Advanced Analytical Methodologies for Research Oriented Detection and Quantification

Chromatographic Separations Coupled with Advanced Detection for Trace Analysis in Complex Matrices

Chromatographic techniques are fundamental for separating analytes from intricate mixtures, thereby enabling accurate quantification and identification. When coupled with advanced detectors, these methods offer the high sensitivity and selectivity required for trace analysis.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a premier analytical platform for the detection of compounds in complex matrices. nih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS. For the analysis of calcium aspartate, HPLC is typically performed using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns to separate the polar aspartate molecule from other matrix components. lcms.cz

Following chromatographic separation, the analyte is introduced into the mass spectrometer. The first stage of mass analysis (MS1) isolates the precursor ion corresponding to the aspartate molecule. This isolated ion is then subjected to collision-induced dissociation, generating specific product ions that are detected in the second stage of mass analysis (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in challenging sample types like biological fluids or food matrices. nih.gov Overcoming matrix effects, which can suppress or enhance the analyte signal, is a critical challenge and can be addressed through meticulous sample preparation, such as solid-phase extraction, or by using stable isotope-labeled internal standards. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for metabolic profiling, capable of identifying and quantifying a broad spectrum of small molecules, including amino acids like aspartate. nih.gov Since aspartate is a non-volatile compound, a chemical derivatization step is required to increase its volatility for GC analysis. nih.gov Common derivatization methods include trimethylsilylation or tert-butyldimethylsilylation, which convert the polar functional groups of aspartate into more volatile silyl (B83357) ethers and esters. researchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. hmdb.ca The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries. hmdb.ca GC-MS is highly effective for determining the positional enrichment of stable isotopes (e.g., ¹³C) in aspartate, which is invaluable for metabolic flux analysis studies. researchgate.net However, like HPLC-MS, GC-MS analyses can be susceptible to matrix effects, which may influence the accuracy of quantification. mdpi.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that fractionates analytes based on their electrophoretic mobility in an electric field. youtube.com This method is particularly well-suited for the analysis of charged molecules like amino acids. oup.com In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. youtube.comnih.gov Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, enabling their separation. acs.org

For the analysis of aspartate, which is an acidic amino acid, CE offers rapid and efficient separations from neutral and basic amino acids. oup.com Detection can be achieved using various methods, including UV-Vis spectrophotometry or, for higher sensitivity, by coupling CE to a mass spectrometer (CE-MS) or using electrochemiluminescence detection. nih.gov The primary advantages of CE include its high separation efficiency, short analysis times, and the requirement for only very small sample volumes. youtube.comoup.com

Table 1: Comparison of Chromatographic and Electrophoretic Techniques for Aspartate Analysis

Feature HPLC-MS/MS GC-MS Capillary Electrophoresis (CE)
Principle of Separation Partitioning between mobile and stationary phases Volatility and interaction with stationary phase Charge-to-size ratio in an electric field
Sample Volatility Not required Required (derivatization needed for aspartate) Not required
Sensitivity Very high (sub-picomolar) High (picomolar to nanomolar) High (nanomolar to micromolar)
Matrix Effects Significant, requires mitigation strategies Can be significant Generally lower than LC-MS and GC-MS
Primary Application Targeted quantification, trace analysis Metabolite profiling, isotopic analysis Separation of charged molecules, rapid analysis

High-Resolution NMR and Quantitative Mass Spectrometry for Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds in biological systems. biorxiv.org By introducing substrates enriched with stable isotopes like ¹³C or ¹⁵N, researchers can follow the incorporation of these labels into metabolites such as aspartate. This provides detailed insights into the activity of metabolic pathways. nih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used to detect and quantify isotopic enrichment. nih.gov NMR spectroscopy can determine the specific position of an isotopic label within a molecule, providing detailed information on isotopomers. biorxiv.orgnih.gov However, NMR generally has lower sensitivity compared to MS. biorxiv.orgnih.gov

Quantitative mass spectrometry, particularly high-resolution MS, offers excellent sensitivity for measuring the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov Recent advancements in LC-MS/MS methods have enabled the determination of all 16 aspartate isotopomers, requiring significantly less sample material than NMR. biorxiv.orgresearchgate.net This capability is crucial for metabolic flux analysis (MFA), a computational method that quantifies the rates (fluxes) of reactions in a metabolic network. nih.gov By feeding isotopic labeling data into MFA models, a detailed picture of cellular metabolism involving aspartate can be constructed. nih.govresearchgate.net

Advanced Electrochemical and Biosensor Platforms for Real-Time Monitoring of Calcium Aspartate Interactions

Real-time monitoring of analyte concentrations provides dynamic information that is often lost with methods requiring sample collection and processing. Electrochemical biosensors are emerging as powerful tools for the continuous, real-time measurement of metabolites, including aspartate. nih.gov

These biosensors typically employ an enzyme that specifically reacts with the target analyte. For aspartate, enzymes like aspartate aminotransferase can be used. dntb.gov.ua This enzyme is immobilized on an electrode surface. The enzymatic reaction produces or consumes a species that can be detected electrochemically, such as hydrogen peroxide or changes in ion concentration. dntb.gov.uamdpi.com The resulting electrical signal is proportional to the concentration of the analyte.

Recent developments have focused on creating wearable or miniaturized biosensors for point-of-care or in-situ applications. nih.govmdpi.com For instance, genetically encoded fluorescent biosensors, such as AspSnFR, have been developed to measure aspartate concentrations quantitatively and in real-time within living cells. nih.govelifesciences.org These tools are invaluable for studying the rapid dynamics of aspartate metabolism in response to various stimuli. While direct real-time sensors for the "calcium aspartate" complex are less common, monitoring aspartate concentration changes in the presence of varying calcium levels can provide indirect evidence of their interaction and physiological significance. nih.gov

Spectroscopic Techniques for In Situ and In Operando Studies of Calcium Aspartate Reactions

In situ (in the original place) and in operando (in the working state) studies aim to investigate chemical reactions as they occur, without disturbing the system. Spectroscopic techniques are well-suited for this purpose. While specific in operando studies on calcium aspartate are not widely documented, the principles of techniques applied to similar systems can be extrapolated.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and coordination environment of a specific element. nih.gov For calcium aspartate, Ca K-edge XAS could be used to monitor changes in the coordination number and geometry of the calcium ion during a reaction, such as precipitation or complex formation. nih.gov This can provide insights into the reaction mechanism and the structure of intermediates. rsc.org

Other spectroscopic methods like Infrared (IR) and Raman spectroscopy can also be employed for in situ monitoring. These techniques provide information about the vibrational modes of molecules. Changes in the vibrational spectra of the carboxylate and amine groups of aspartate upon coordination with a calcium ion could be tracked in real-time to follow the reaction kinetics.

Table 2: Overview of Spectroscopic Techniques for In Situ/In Operando Analysis

Technique Information Provided Potential Application for Calcium Aspartate
X-ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation state, coordination environment of Ca Monitoring changes in Ca²⁺ coordination during complexation, precipitation, or dissolution reactions.
Infrared (IR) Spectroscopy Vibrational modes of functional groups (e.g., C=O, N-H) Tracking the interaction of aspartate's carboxylate and amine groups with Ca²⁺ in real-time.
Raman Spectroscopy Vibrational modes, complementary to IR Studying the formation of solid-state calcium aspartate or its interaction in aqueous solution.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions Monitoring reactions where a chromophore is involved or formed.

Synchrotron-Based X-ray Absorption Spectroscopy for Chemical Speciation

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific element within a sample. nih.govwikipedia.org This method is particularly valuable for the chemical speciation of calcium in Calcium L-aspartate, as it can provide detailed information about the coordination environment and oxidation state of the calcium atoms. nih.gov The sample can be in various forms, including powder, solution, or frozen solution, making XAS a versatile tool for diverse research applications. nih.gov

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis: The XANES region, close to the absorption edge of the element, is highly sensitive to the formal oxidation state and the coordination chemistry (e.g., tetrahedral, octahedral) of the absorbing atom. wikipedia.orgnih.gov For Calcium L-aspartate, analyzing the Calcium K-edge XANES spectrum would reveal the precise nature of the bonding between the calcium ion and the carboxylate groups of the aspartate ligand. Studies on other calcium-based organic and inorganic materials have demonstrated that variations in local chemical environments and coordination geometries result in distinct XANES features. taylorfrancis.com This allows researchers to distinguish between Calcium L-aspartate and other forms of calcium, such as calcium chloride or calcium carbonate, that might be present in a sample. taylorfrancis.com

EXAFS Analysis: The EXAFS region provides information about the local atomic structure around the absorbing atom. It can determine the types of neighboring atoms, their distance from the central atom, and their coordination number. For Calcium L-aspartate, EXAFS analysis would yield precise measurements of the Ca-O bond lengths and the number of oxygen atoms from the aspartate's carboxylate groups that are coordinated to the calcium ion.

The application of synchrotron-based XAS is indispensable for studies where the chemical form of calcium is critical, such as in biomineralization research or in understanding the interaction of Calcium L-aspartate with biological macromolecules. nih.gov

In Situ Raman and IR Spectroscopy for Reaction Monitoring

In situ (in the original place) vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are invaluable for real-time monitoring of chemical reactions. americanpharmaceuticalreview.com They provide dynamic information on the consumption of reactants, the formation of intermediates, and the appearance of products by detecting the characteristic molecular vibrations of the species involved. americanpharmaceuticalreview.comnih.gov These non-destructive techniques require little to no sample preparation and can be implemented using fiber-optic probes immersed directly into the reaction vessel. americanpharmaceuticalreview.com

The synthesis or transformation of Calcium L-aspartate can be effectively monitored using these methods. The basis for this monitoring lies in the unique vibrational spectra of L-aspartic acid and its calcium salt. pmf.unsa.ba The zwitterionic form of L-aspartic acid, prevalent in the solid state and in neutral aqueous solutions, exhibits characteristic vibrational bands corresponding to its protonated amino group (NH₃⁺), deprotonated carboxylate groups (COO⁻), and hydrocarbon backbone. pmf.unsa.ba

Key Vibrational Modes for Monitoring: When L-aspartic acid reacts to form Calcium L-aspartate, significant changes in the vibrational spectra occur, particularly in the regions associated with the carboxylate groups.

IR Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is well-suited for in situ monitoring. Researchers can track the reaction progress by observing changes in the absorption bands of the carboxylate groups as they coordinate with calcium ions. For instance, the asymmetric and symmetric stretching frequencies of the COO⁻ group are sensitive to their ionic environment and coordination state. pmf.unsa.ba

Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. nih.gov The formation of Calcium L-aspartate could be monitored by tracking characteristic Raman bands, such as the COO⁻ bending modes and skeletal vibrations that are altered upon chelation with calcium. akgec.ac.inresearchgate.net A strong Raman band observed around 939 cm⁻¹ in L-aspartic acid, assigned to OH out-of-plane bending, is a potential marker for tracking its consumption. pmf.unsa.baresearchgate.net

The table below summarizes some of the key vibrational bands for L-aspartic acid that can be used as markers for reaction monitoring.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
NH₃⁺ Asymmetric Bending~1509 (broad)- pmf.unsa.ba
COO⁻ Symmetric Stretch-~1418 akgec.ac.in
CH₂ Bending-~1487 akgec.ac.in
CH Bending~1346~1333, ~1361 akgec.ac.in
CN Stretch / CC Stretch~1070~1072 akgec.ac.in
OH Out-of-Plane Bending-~939 (strong) pmf.unsa.ba
COO⁻ Bending~640~643, ~733, ~778 akgec.ac.in

By continuously collecting spectra during a reaction, a kinetic profile can be generated, providing deep mechanistic insights and facilitating process optimization. americanpharmaceuticalreview.com

Development of Robust Sample Preparation Strategies and Matrix Interference Mitigation Protocols for Biological and Environmental Samples

The analysis of Calcium L-aspartate in complex biological (e.g., plasma, urine) and environmental (e.g., soil, water) samples is challenging due to the presence of interfering substances known as the sample matrix. nih.gov The matrix can contain proteins, lipids, salts, humic acids, and other organic molecules that can affect the accuracy, precision, and sensitivity of the analytical method. nih.govmdpi.com Therefore, the development of robust sample preparation and matrix interference mitigation strategies is a critical step in the analytical workflow.

Sample Preparation Strategies: The primary goal of sample preparation is to isolate Calcium L-aspartate from interfering components, concentrate it to a detectable level, and render it compatible with the chosen analytical instrument (e.g., Liquid Chromatography with Mass Spectrometry, LC-MS).

Protein Precipitation (PPT): For biological fluids like plasma or serum, PPT is a common first step. It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to denature and precipitate the bulk of the proteins, which can then be removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. By selecting an appropriate organic solvent and adjusting the pH of the aqueous sample, Calcium L-aspartate can be selectively extracted, leaving many interferences behind.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleanup and concentration. nih.gov It uses a solid sorbent packed into a cartridge to retain the analyte of interest or the interfering components. For Calcium L-aspartate, an ion-exchange SPE sorbent could be used to specifically bind the charged molecule, allowing neutral and like-charged interferences to be washed away before the analyte is eluted with a suitable solvent. nih.gov

Matrix Interference Mitigation Protocols: Even with effective sample cleanup, residual matrix components can interfere with quantification, a phenomenon known as the "matrix effect," which often leads to ion suppression or enhancement in mass spectrometry. nih.gov

Use of Internal Standards (IS): The most common and effective way to compensate for matrix effects and variability in sample preparation is the use of an internal standard. An ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Calcium L-aspartate). This IS behaves almost identically to the analyte throughout the sample preparation and analysis process but is distinguishable by its mass, allowing for accurate correction of any signal variation. nih.gov

Matrix-Matched Calibration: To account for matrix effects, calibration standards can be prepared in a blank matrix that is identical to the samples being analyzed (e.g., blank plasma for clinical samples). nih.gov This ensures that the standards and the unknown samples are affected by the matrix to the same extent, improving accuracy.

Dilution: A simple approach to reduce the concentration of interfering substances is to dilute the sample. However, this may compromise the sensitivity if the analyte concentration is already low.

The table below summarizes common challenges and mitigation strategies for analyzing samples in complex matrices.

ChallengePotential InterferentsSample Preparation StrategyMitigation ProtocolReference
High Protein ContentAlbumin, GlobulinsProtein Precipitation, UltrafiltrationUse of Internal Standard nih.gov
High Salt ConcentrationPhosphates, Carbonates, ChloridesSolid-Phase Extraction (SPE), DilutionMatrix-Matched Calibration nih.govmdpi.com
Complex Organic MoleculesLipids, Humic/Fulvic AcidsLiquid-Liquid Extraction (LLE), SPEChromatographic Separation, Use of Internal Standard nih.gov
Ion Suppression/EnhancementCo-eluting Matrix ComponentsSelective SPE, Advanced Chromatographic MethodsStable Isotope-Labeled Internal Standard nih.gov

By combining an optimized, multi-step sample preparation protocol with appropriate mitigation strategies, reliable and accurate quantification of Calcium L-aspartate can be achieved for a wide range of research applications.

Emerging Research Areas and Unresolved Questions for Calcium Aspartate

Interdisciplinary Applications in Functional Materials Design and Biocatalysis

The unique interaction between the calcium ion and the aspartate ligand serves as a foundation for innovation in functional materials and catalysis. The inherent biocompatibility and specific stereochemistry of aspartic acid, combined with the structural role of calcium, offer a versatile platform for creating advanced materials and efficient catalytic systems. researchgate.net

Calcium aspartate and its polymeric form, poly(aspartic acid) (PASP), are pivotal in the field of bio-inspired materials, particularly in biomineralization. nih.gov Researchers are exploring how these molecules can direct the formation of highly organized inorganic structures, mimicking natural processes like bone and shell formation. nih.govrsc.org

One key mechanism is the Polymer-Induced Liquid-Precursor (PILP) process, where charged polymers like polyaspartate stabilize a liquid-like condensed phase of minerals such as calcium carbonate. rsc.org This intermediate phase allows for greater control over the final crystal size, shape, and orientation, enabling the creation of materials with properties resembling natural biominerals. rsc.org

Furthermore, aspartic acid and polyaspartic acid are used to functionalize existing biomaterials. For instance, investigations into dicalcium phosphate (B84403) dihydrate (DCPD), a precursor for bone cements, show that its synthesis in the presence of PASP allows for the incorporation of the poly-amino acid into the material. mdpi.com This functionalization can influence the material's properties, such as slowing its hydrolysis rate, which is a critical factor in its application. mdpi.com The strong affinity of PASP for calcium ions is a key factor exploited for biomineralization and bone targeting applications. nih.gov

Bio-inspired Material StrategyRole of Aspartate/Polyaspartate (PASP)Key OutcomeReference
Polymer-Induced Liquid-Precursor (PILP) ProcessActs as a charged polyelectrolyte to stabilize a liquid precursor phase of calcium carbonate.Enables control over crystal size, shape, orientation, and phase, mimicking natural biomineral deposition. rsc.org
Functionalization of Calcium Phosphates (e.g., DCPD)Incorporated into the DCPD structure during synthesis.Modifies material properties, such as reducing the rate of hydrolysis and altering crystal aggregation. mdpi.com
Bone Targeting and BiomineralizationExploits the strong affinity between PASP and calcium ions for complexation.Development of versatile, biocompatible, and biodegradable polymers for biomedical applications. nih.gov

Amino acid-metal complexes are a cornerstone of modern catalysis due to the inherent chirality, versatility, and stability of amino acids as ligands. mdpi.com These complexes are particularly effective in asymmetric synthesis, where the goal is to produce specific stereoisomers of a molecule—a critical task in the pharmaceutical industry. researchgate.netmdpi.com The multifaceted reactivity of transition metal complexes with amino acid ligands allows them to catalyze a wide array of chemical reactions, affording optically pure compounds. researchgate.netmdpi.com

Key catalytic applications include:

Asymmetric C-H Activation: Palladium(II) complexed with monoprotected α-amino acids has been shown to catalyze the asymmetric activation of C-H bonds, creating new carbon-carbon bonds with excellent enantioselectivity. mdpi.com

Cross-Coupling Reactions: Peptide- and amino acid-based ligands are used in metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. mdpi.com

Hydrogenation Reactions: These complexes are employed in asymmetric transfer hydrogenation (ATH) of ketones, yielding chiral alcohols with high enantioselectivity. mdpi.com

Oxidation Reactions: Metal-amino acid complexes are effective catalysts for oxidation reactions, such as the epoxidation of alkenes. scirp.orgsemanticscholar.org Complexes of metals like Molybdenum (Mo) and Vanadium (V) with amino acids have demonstrated high activity in the epoxidation of cyclohexene. scirp.org The oxidation of DL-Aspartic acid itself has been studied with various oxidants, including gold(III), cerium(IV), and manganese(III), highlighting its role in redox processes. researchgate.net

The effectiveness of these catalysts stems from the ability to modify the amino acid ligand, altering its steric and electronic properties to fine-tune the catalytic activity and selectivity for a specific synthetic task. mdpi.com

Challenges in Elucidating Complex Coordination Dynamics in Highly Dynamic Biological Systems

Despite the importance of calcium-aspartate interactions, studying their precise coordination dynamics in a living biological system presents significant challenges. Calcium signaling is a rapid and transient process, with intracellular free calcium concentrations fluctuating swiftly to control cellular events. wikipedia.org This dynamic nature makes it difficult to capture the fleeting interactions between Ca²⁺ and aspartate residues on proteins.

The coordination chemistry of the Ca²⁺ ion is inherently flexible. Unlike more rigidly coordinated ions like Mg²⁺, calcium can adopt a wide range of coordination numbers (typically 6 to 9) and geometries. libretexts.org This flexibility, while crucial for its biological function, complicates the prediction and experimental validation of specific binding structures. taylorfrancis.com An analysis of 170 crystal structures of Ca²⁺ complexes with carboxylate groups revealed multiple binding modes, including unidentate, bidentate, and mixed coordination, each with different Ca²⁺-oxygen distances. libretexts.org

Furthermore, the biological milieu is crowded with other ions and molecules that can compete for binding or alter the local environment, making it difficult to isolate the specific calcium-aspartate interaction. nih.gov Elucidating these complex and dynamic equilibria requires sophisticated techniques that can operate on the fast timescales of biological signaling and at the atomic resolution needed to define coordination geometry. nih.govnih.gov

Development of Novel Probes and Tools for Spatiotemporal Research on Calcium Aspartate Interactions

To overcome the challenges of studying calcium dynamics, a range of molecular probes and tools has been developed. The primary tools for spatiotemporal research on intracellular calcium are fluorescent indicators, which are small molecules that exhibit a change in their fluorescent properties upon binding Ca²⁺.

These indicators are often based on chelators like BAPTA and are modified with acetoxymethyl (AM) esters to make them cell-permeable. Once inside the cell, esterases cleave the AM groups, trapping the indicator in the cytoplasm where it can report on changes in calcium concentration.

Calcium Indicator ProbeMechanismExcitation/Emission Maxima (Ca²⁺-bound)Primary ApplicationReference
Fluo-3, AMFluorescence intensity increases upon Ca²⁺ binding.506 / 526 nmConfocal microscopy, flow cytometry. fishersci.at
Fura-2, AMRatiometric; excitation maximum shifts from ~380 nm to ~340 nm upon Ca²⁺ binding.Ex: 340/380 nm / Em: ~510 nmRatio-imaging microscopy for quantitative Ca²⁺ measurements.
Indo-1, AMRatiometric; emission maximum shifts from ~475 nm to ~400 nm upon Ca²⁺ binding.Ex: ~350 nm / Em: 400/475 nmFlow cytometry.
FluoriCa-8 AMHigh-intensity fluorescence upon Ca²⁺ binding; brighter than Fluo-3/Fluo-4.490 / 514 nmApplications where minimal dye concentration is required. lumiprobe.com
PhenoVue Cal-590 AMOrange fluorescence increases upon Ca²⁺ binding; improved intracellular retention.574 / 588 nmHigh-content screening and imaging microscopy. revvity.com

Future Directions in Multiscale Computational Modeling of Calcium Aspartate Interactions with Biological Interfaces

Multiscale computational modeling has become an indispensable tool for investigating the interactions between inorganic ions and biological molecules, bridging the gap between atomic-level details and macroscopic system behavior. nih.govnih.gov These methods are crucial for understanding calcium-aspartate interactions at biological interfaces, such as a protein surface or a mineralizing front. northwestern.edupurdue.edu

The future of this field lies in developing more accurate and efficient models that can span multiple scales of complexity: researchgate.net

Quantum Mechanics (QM): Provides high-accuracy descriptions of chemical bonding and electron density, essential for understanding the fundamental nature of the Ca²⁺-aspartate coordinate bond. northwestern.edu

Molecular Dynamics (MD) Simulations: These simulations use classical force fields to model the movement and interaction of atoms and molecules over time. A major challenge and future direction is the development of more accurate force fields, like the Interface Force Field (IFF), that are specifically parameterized to describe bio-inorganic interactions. tandfonline.com Recent work has focused on refining the parameters for Ca²⁺-carboxylate interactions to better match experimental data and ab initio simulations, improving the accuracy of MD studies on systems like aspartic acid's influence on calcium carbonate formation. nih.govrsc.orgrsc.org

Coarse-Graining (CG) and Mesoscale Models: To study larger systems over longer timescales, such as the assembly of proteins at a mineral surface, simplified (coarse-grained) models are necessary. researchgate.net These models group atoms into larger beads to reduce computational cost while retaining the essential physics of the system.

A key goal is to create a seamless simulation platform that can integrate these different scales to predict how atomic-level changes in calcium-aspartate coordination affect the function of entire proteins or the growth of a biomaterial. northwestern.eduresearchgate.net Such models are essential for predicting the binding affinities of calcium to proteins, understanding how mutations affect these interactions, and designing new bio-inspired materials from the ground up. nih.govresearchgate.net

Potential for Advanced Biotechnological Applications Based on Aspartate-Calcium Synergy in Non-Clinical Contexts.

The synergistic interaction between aspartate and calcium has significant potential for biotechnological applications beyond the clinical and pharmaceutical realms. The ability of aspartate and its polymers to chelate calcium ions is being leveraged in various industrial and environmental contexts.

One of the most prominent applications is the use of poly(aspartic acid) (PASP) as a biodegradable and environmentally friendly scale inhibitor. frontiersin.orgnih.gov In industrial water systems, the buildup of mineral scale, primarily calcium carbonate, can reduce efficiency and damage equipment. PASP prevents scale formation by binding to calcium ions and interfering with the crystal growth process. ias.ac.in This provides a green alternative to traditional, non-biodegradable polyacrylate inhibitors.

Other potential non-clinical applications include:

Biocomposites and Hydrogels: PASP can be used to create advanced hydrogels and biocomposites. frontiersin.orgnih.gov Its ability to complex with calcium can be used to control the mechanical properties of these materials for applications in agriculture (e.g., as superabsorbents for soil conditioning) or environmental remediation.

Animal Nutrition: Calcium amino acid chelates, including calcium aspartate, are used in animal feed to enhance the bioavailability of the mineral. nih.govglobalcalcium.com The chelated form protects the calcium from interacting with other dietary components, potentially improving its absorption and contributing to animal health and productivity. nih.govcaringsunshine.com

Biomineralization for CO2 Sequestration: Research into bio-inspired mineralization has explored using biological molecules to capture CO2 gas and convert it into stable calcium carbonate minerals, a process relevant to carbon capture technologies. rsc.org

These applications highlight the versatility of the calcium-aspartate interaction, translating a fundamental biological principle into practical solutions for industrial and environmental challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.